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  • Product: 5-Bromo-2,6-diiodopyridin-3-ol
  • CAS: 1040682-54-9

Core Science & Biosynthesis

Foundational

5-Bromo-2,6-diiodopyridin-3-ol chemical properties

An In-depth Technical Guide to 5-Bromo-2,6-diiodopyridin-3-ol: Properties, Synthesis, and Synthetic Utility Introduction and Strategic Importance 5-Bromo-2,6-diiodopyridin-3-ol is a halogen-rich, polysubstituted pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2,6-diiodopyridin-3-ol: Properties, Synthesis, and Synthetic Utility

Introduction and Strategic Importance

5-Bromo-2,6-diiodopyridin-3-ol is a halogen-rich, polysubstituted pyridine derivative. Its structure is of significant interest to researchers in medicinal chemistry and materials science. The pyridine-3-ol core is a common scaffold in numerous biologically active compounds. The strategic placement of three distinct halogen atoms (one bromine, two iodines) at specific positions transforms this simple core into a highly versatile and powerful building block for combinatorial chemistry and targeted synthesis.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This enables the controlled, stepwise introduction of diverse functional groups, providing a robust platform for generating libraries of complex molecules for drug discovery and lead optimization. This guide offers a comprehensive overview of its known properties, a plausible synthetic route, and its vast potential in modern organic synthesis.

Physicochemical and Computed Properties

The fundamental properties of 5-Bromo-2,6-diiodopyridin-3-ol are summarized below. The data is compiled from chemical supplier databases, as extensive characterization is not yet available in peer-reviewed literature.

PropertyValueSource
CAS Number 1040682-54-9ChemScene[1]
Molecular Formula C₅H₂BrI₂NOChemScene[1]
Molecular Weight 425.79 g/mol ChemScene[1]
Appearance Not specified, likely a solidInferred from related compounds
Purity ≥98%ChemScene[1]
Storage Sealed in dry, 2-8°CChemScene[1]
Topological Polar Surface Area (TPSA) 33.12 ŲChemScene[1]
LogP (Computed) 2.7589ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Synthesis and Purification

While a specific, peer-reviewed synthesis for 5-Bromo-2,6-diiodopyridin-3-ol is not publicly documented, a logical and efficient synthetic pathway can be proposed based on established iodination methodologies for hydroxypyridine systems. The most plausible approach involves the direct electrophilic di-iodination of a 5-bromopyridin-3-ol precursor.

The hydroxyl group at the C3 position is an activating group, directing electrophilic substitution to the ortho (C2, C4) and para (C6) positions. The presence of bromine at C5 deactivates the ring slightly but does not prevent further substitution. The C2 and C6 positions are strongly activated by the hydroxyl group, making them prime targets for iodination.

Caption: Proposed synthetic workflow for 5-Bromo-2,6-diiodopyridin-3-ol.

Experimental Protocol (Proposed)

This protocol is adapted from a validated procedure for the mono-iodination of 5-bromo-2-hydroxypyridine and has been modified to achieve di-iodination[2].

Materials:

  • 5-Bromopyridin-3-ol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromopyridin-3-ol (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add N-Iodosuccinimide (2.2 eq) portion-wise. The use of a slight excess of NIS ensures the reaction goes to completion for di-substitution.

  • Reaction Conditions: Heat the reaction mixture to 80-85°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is anticipated to complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining NIS.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 5-Bromo-2,6-diiodopyridin-3-ol.

Predicted Spectroscopic Characterization

No experimental spectral data for this specific compound is publicly available. The following are predictions based on its structure and data from analogous compounds[3][4].

  • ¹H NMR: The spectrum is expected to be simple. It should show a single aromatic proton signal for the hydrogen at the C4 position, appearing as a singlet due to the absence of adjacent protons. A broad singlet corresponding to the hydroxyl proton (O-H) would also be present, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, as they are all in unique chemical environments. The carbons bonded to the highly electronegative iodine atoms (C2 and C6) are expected to be shifted significantly downfield.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations for the aromatic ring (around 1400-1600 cm⁻¹), and C-halogen (C-I, C-Br) stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and two iodine atoms.

Chemical Reactivity and Synthetic Potential

The true value of 5-Bromo-2,6-diiodopyridin-3-ol lies in its potential for selective, sequential functionalization, making it a powerful scaffold in drug development. The C-I bonds are significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, providing a clear handle for regioselective synthesis.

Reactivity_Map cluster_coupling Cross-Coupling Reactions cluster_other Other Functionalizations Core 5-Bromo-2,6-diiodopyridin-3-ol Suzuki_I Suzuki/Sonogashira/etc. at C2 & C6 (Iodine sites) Core->Suzuki_I High Reactivity (Pd(0), base) O_Alk O-Alkylation / O-Acylation Core->O_Alk (Base, R-X) N_Alk N-Alkylation Core->N_Alk (R-X) Suzuki_Br Suzuki/Sonogashira/etc. at C5 (Bromine site) Suzuki_I->Suzuki_Br Sequential Coupling (Harsher Conditions)

Caption: Key reactivity pathways for synthetic diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this building block is for sequential cross-coupling. This strategy allows for the introduction of three different substituents in a controlled manner.

  • Step 1: Functionalization of C-I Bonds: The C2 and C6 positions can be functionalized using standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Mild reaction conditions will selectively target the two C-I bonds while leaving the C-Br bond intact. This step can introduce aryl, heteroaryl, alkyl, or alkyne groups.

  • Step 2: Functionalization of the C-Br Bond: After the C-I bonds have reacted, the remaining C-Br bond at the C5 position can be targeted for a second cross-coupling reaction, often requiring slightly more forcing conditions (e.g., a different palladium catalyst/ligand system or higher temperatures). This allows for the introduction of a third point of diversity. This differential reactivity is a cornerstone of modern synthetic strategy[5].

O-Functionalization

The hydroxyl group provides another site for modification.

  • Alkylation/Acylation: The hydroxyl group can be deprotonated with a mild base and subsequently alkylated or acylated to introduce various ether or ester functionalities.

  • Conversion to Triflates: The hydroxyl group can be converted into a nonaflate or triflate, transforming it into an excellent leaving group for another cross-coupling reaction, further expanding the synthetic possibilities.

Safety and Handling

Hazard Identification:

  • Oral Toxicity: The compound is classified as harmful if swallowed (H302).[1]

  • Other Hazards: While specific data is lacking, structurally related compounds like 2-Bromo-6-iodopyridin-3-ol are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is prudent to assume this compound carries similar risks.

Recommended Precautions:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental contact, wash the affected area thoroughly with water.

  • Store the compound in a tightly sealed container in a cool, dry place as recommended.[1]

Conclusion

5-Bromo-2,6-diiodopyridin-3-ol represents a sophisticated and highly valuable building block for synthetic and medicinal chemists. While detailed characterization in the primary literature is sparse, its structure inherently provides a roadmap for its use. The key to its utility is the principle of differential reactivity among its three halogen atoms, enabling a controlled, sequential approach to constructing complex, tri-substituted pyridine derivatives. Its strategic application can significantly accelerate the synthesis of novel chemical entities for drug discovery and materials science applications.

References

  • PubChem. 2-Bromo-6-iodopyridin-3-ol, CID 10979479. [Link]

  • Zhang, P. et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]

  • Ukrainian Journal of Pharmacy and Pharmaceutical Chemistry. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]

  • Li, Y. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • ResearchGate. Synthesis of 3-Pyridinols Functionalized at C4. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]

Sources

Exploratory

5-Bromo-2,6-diiodopyridin-3-ol structure elucidation

An In-depth Technical Guide: Structure Elucidation of 5-Bromo-2,6-diiodopyridin-3-ol: A Multi-Technique Spectroscopic and Crystallographic Approach Authored For: Researchers, Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Structure Elucidation of 5-Bromo-2,6-diiodopyridin-3-ol: A Multi-Technique Spectroscopic and Crystallographic Approach

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. Halogenated pyridinols, in particular, serve as versatile scaffolds and key intermediates in the synthesis of complex bioactive molecules. This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of 5-Bromo-2,6-diiodopyridin-3-ol. We move beyond a simple listing of techniques to explain the causality behind the analytical sequence, demonstrating how a multi-faceted approach creates a self-validating system of evidence. This document details the integrated application of High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Diffraction. Each section includes not only the interpretation of expected data but also detailed, actionable protocols and the logic driving their deployment.

Introduction: The Analytical Challenge

5-Bromo-2,6-diiodopyridin-3-ol (Molecular Formula: C₅H₂BrI₂NO, Molecular Weight: 425.79 g/mol ) is a densely functionalized heterocyclic compound.[1] The presence of three heavy halogen atoms, a hydroxyl group, and a nitrogen atom on a pyridine core presents a unique analytical challenge. The limited number of protons—only one—renders standard one-dimensional proton NMR spectroscopy insufficient for complete structural assignment. Therefore, a robust, orthogonal analytical strategy is not just recommended, but essential for irrefutable proof of structure.

This guide will walk through a logical sequence of analyses, beginning with the confirmation of the molecular formula and culminating in the definitive determination of atomic connectivity and three-dimensional structure.

cluster_0 Analytical Workflow A Hypothesized Structure B Mass Spectrometry (HRMS) Confirm Molecular Formula A->B Isotopic Pattern & Exact Mass C NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Establish Connectivity B->C Confirmed Formula D FTIR Spectroscopy Identify Functional Groups C->D Connectivity Map F Elucidated Structure C->F Strong Evidence E X-Ray Crystallography Definitive 3D Structure D->E Functional Group Confirmation E->F Unambiguous Proof

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Confirming Elemental Composition

Expertise & Causality: The first and most fundamental question is: what is the elemental composition of the sample? High-Resolution Mass Spectrometry (HRMS) is the ideal starting point. It provides an exact mass measurement, allowing for the confident determination of the molecular formula. For a molecule containing bromine, HRMS offers a critical internal validation: the isotopic signature. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[2] This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for any fragment containing a single bromine atom, providing immediate and powerful evidence for its presence.

Expected Data: The HRMS (ESI+) spectrum is expected to show a molecular ion [M+H]⁺ peak cluster around m/z 426.8. The presence of one bromine atom will dictate the isotopic pattern, as iodine is monoisotopic (¹²⁷I).

IonCalculated Exact Mass (m/z)Relative Abundance
[C₅H₃⁷⁹BrI₂NO]⁺425.7485100%
[C₅H₃⁸¹BrI₂NO]⁺427.746597.3%
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of high-purity methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

  • Mass Range: Scan a mass range from m/z 100 to 1000.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.

  • Data Analysis: Compare the measured exact mass of the monoisotopic peak with the theoretical mass calculated for C₅H₃BrI₂NO. Verify the isotopic distribution pattern against the theoretical pattern for a compound containing one bromine atom.

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy is employed to map the precise connectivity of the atoms. Due to the presence of only a single proton, a suite of experiments is required to build the structural picture piece by piece.

  • ¹H NMR: Identifies the number and environment of protons. Here, it will locate the sole aromatic proton.

  • ¹³C NMR: Identifies the number and environment of carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. A crucial link.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for this molecule. It reveals long-range correlations (2-3 bonds) between protons and carbons, allowing us to build the carbon skeleton and place the substituents unequivocally.

Predicted Spectroscopic Data:

NucleusExperimentPredicted Chemical Shift (ppm)MultiplicityKey Correlations (HMBC)
H4¹H NMR8.0 - 8.5SingletC2, C3, C5, C6
C2¹³C NMR90 - 100-H4
C3¹³C NMR155 - 165-H4
C4¹³C NMR120 - 130--
C5¹³C NMR110 - 120-H4
C6¹³C NMR95 - 105-H4

Note: Chemical shifts are estimations and can be influenced by solvent and concentration. Carbons attached to iodine (C2, C6) are shifted upfield due to the heavy-atom effect.

Analysis of Expected Results: The ¹H NMR will show a single peak, confirming the presence of one proton on the aromatic ring. The HSQC experiment will correlate this proton to its attached carbon (C4). The HMBC spectrum is the definitive tool here. We expect to see correlations from the proton at the C4 position to the carbons at C2, C3, C5, and C6. This pattern of correlations is only possible if the proton is at the C4 position and is flanked by the substituents at all other positions, thus confirming the substitution pattern.

Caption: Expected key 2- and 3-bond HMBC correlations.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition:

    • HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy: Functional Group Verification

Expertise & Causality: FTIR spectroscopy is a rapid and effective technique to confirm the presence of specific functional groups.[3][4] For this molecule, its primary role is to verify the existence of the hydroxyl (-OH) group and the vibrations characteristic of the substituted pyridine ring. The position and shape of the O-H stretching band can also provide insight into intermolecular hydrogen bonding in the solid state.

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3500 - 3200O-H stretch (hydroxyl)Broad, strong
~1600 - 1400C=C / C=N stretchesMultiple sharp, medium-strong
~1250 - 1150C-O stretchMedium-strong
< 800C-Br, C-I stretchesFingerprint region
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Single-Crystal X-ray Diffraction: The Gold Standard

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[5][6] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also providing precise bond lengths, bond angles, and torsional angles. For a heavily substituted system like this, crystallography definitively resolves any potential ambiguity regarding isomerism.

Workflow: Single-Crystal X-ray Diffraction
  • Crystal Growth: The most critical and often challenging step. Grow single crystals of sufficient size and quality. Slow evaporation of a saturated solution (e.g., in ethanol or ethyl acetate/hexane) is a common starting point.[7]

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal on a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting a large number of diffraction patterns.

  • Structure Solution and Refinement:

    • The collected data is processed to yield a set of reflection intensities.

    • Specialized software is used to solve the phase problem and generate an initial electron density map.

    • The atomic positions are identified from the map, and the structural model is refined against the experimental data until the calculated and observed diffraction patterns match closely.

cluster_1 X-Ray Crystallography Workflow G Single Crystal Growth H Mount Crystal on Diffractometer G->H I X-ray Diffraction Data Collection H->I J Structure Solution (Phase Problem) I->J K Structure Refinement J->K L Final 3D Model (CIF File) K->L

Caption: The workflow for single-crystal X-ray analysis.

Conclusion: A Synthesis of Evidence

The structure elucidation of 5-Bromo-2,6-diiodopyridin-3-ol is achieved through a systematic and orthogonal analytical workflow.

  • High-Resolution Mass Spectrometry confirms the molecular formula, C₅H₂BrI₂NO, via exact mass and the characteristic isotopic signature of bromine.

  • A comprehensive suite of NMR experiments (¹H, ¹³C, HSQC, and critically, HMBC) establishes the unambiguous connectivity of the pyridine core, placing the single proton at C4 and confirming the positions of the three halogen and one hydroxyl substituent.

  • FTIR Spectroscopy provides corroborating evidence for the presence of the key hydroxyl functional group and the aromatic pyridine ring.

References

  • PubChem. 5-Bromo-2-iodopyridine-3,4,6-d3. Available from: [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • ResearchGate. FTIR spectra of pyridine absorbed on three samples with different compositions. Available from: [Link]

  • ResearchGate. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Available from: [Link]

  • Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • NIH National Library of Medicine. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available from: [Link]

  • ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]

  • National Institute of Standards and Technology. 3-Pyridinol. Available from: [Link]

  • Chemistry LibreTexts. 7.3: X-ray Crystallography. Available from: [Link]

  • International Journal of Scientific & Social Science & Technology. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

  • TutorChase. How can you identify the presence of halogens using mass spectrometry?. Available from: [Link]

  • NIH National Library of Medicine. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available from: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2,6-diiodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the expected spectroscopic properties of 5-Bromo-2,6-diiodopyridin-3-ol and outlines the methodologies for t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic properties of 5-Bromo-2,6-diiodopyridin-3-ol and outlines the methodologies for their acquisition and interpretation. Given the novelty of this compound, this document serves as both a predictive analysis and a practical handbook for its characterization.

Introduction: The Significance of Spectroscopic Analysis

5-Bromo-2,6-diiodopyridin-3-ol is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure, which is unequivocally confirmed through a suite of spectroscopic techniques. This guide delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data for this molecule. While direct experimental data is not widely published, we can predict the spectroscopic characteristics by drawing upon established principles and data from analogous structures.

The molecular structure of 5-Bromo-2,6-diiodopyridin-3-ol is presented below:

Caption: Chemical structure of 5-Bromo-2,6-diiodopyridin-3-ol.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 5-Bromo-2,6-diiodopyridin-3-ol is expected to be simple, showing a single resonance for the aromatic proton at the C4 position. The exact chemical shift will be influenced by the electron-withdrawing effects of the adjacent bromine and the nitrogen atom, as well as the electron-donating effect of the hydroxyl group.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm)
H47.5 - 8.5
OH5.0 - 6.0 (broad singlet)
  • Rationale: The proton at C4 is deshielded by the adjacent electronegative nitrogen and the halogens, leading to a downfield shift. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom in the pyridine ring. The carbons bearing iodine atoms are expected to be significantly shifted upfield due to the "heavy atom effect".

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C280 - 90
C3150 - 160
C4125 - 135
C5100 - 110
C685 - 95
  • Rationale: The carbons C2 and C6, bonded to iodine, will exhibit upfield shifts. The carbon C3, attached to the hydroxyl group, will be deshielded. The carbon C5, bonded to bromine, will also be shifted relative to a non-substituted pyridine.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound.

Predicted Mass Spectrometry Data
Parameter Predicted Value
Molecular Formula C₅H₂BrI₂NO[1]
Molecular Weight 425.79 g/mol [1]
Expected [M]+ Isotopic Pattern A complex cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and I (¹²⁷I). The most abundant peaks will be for [C₅H₂⁷⁹BrI₂NO]⁺ and [C₅H₂⁸¹BrI₂NO]⁺.
  • Fragmentation: Expect initial losses of iodine and bromine atoms, followed by fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
C=C and C=N stretches (aromatic ring)1400 - 1600
C-O stretch (hydroxyl)1200 - 1300
C-Br stretch500 - 600
C-I stretch400 - 500
  • Rationale: The presence of a broad O-H stretch is a key indicator of the hydroxyl group. The fingerprint region below 1500 cm⁻¹ will contain complex vibrations characteristic of the substituted pyridine ring.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted UV-Visible Absorption
Parameter Predicted Value
λmax 220 - 240 nm and 270 - 290 nm
  • Rationale: The substituted pyridine ring constitutes a chromophore that is expected to exhibit π → π* and n → π* transitions in the UV region. The exact wavelengths will be influenced by the auxochromic effects of the hydroxyl and halogen substituents.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for 5-Bromo-2,6-diiodopyridin-3-ol.

NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) prep2 Add internal standard if necessary (e.g., TMS) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock and shim the spectrometer prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans, 1-2s relaxation delay) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans, 2s relaxation delay) acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shifts proc2->proc3 proc4 Integrate peaks (¹H) and pick peaks (¹³C) proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF or Q-TOF) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (e.g., 1 mg/mL in methanol or acetonitrile) acq1 Infuse the sample into the ion source prep1->acq1 acq2 Acquire data in positive and/or negative ion mode acq1->acq2 acq3 Perform MS/MS fragmentation analysis on the molecular ion acq2->acq3 proc1 Determine the accurate mass of the molecular ion acq3->proc1 proc2 Calculate the elemental composition proc1->proc2 proc3 Analyze the isotopic pattern proc2->proc3 proc4 Interpret the fragmentation pattern proc3->proc4

Caption: Workflow for high-resolution mass spectrometry analysis.

IR and UV-Vis Spectroscopy Protocols
  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

    • Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).

    • Use a quartz cuvette to hold the sample.

    • Acquire the absorption spectrum over a range of 200-800 nm.

Conclusion

The spectroscopic characterization of 5-Bromo-2,6-diiodopyridin-3-ol is essential for its application in scientific research and development. This guide provides a robust framework for predicting, acquiring, and interpreting the key spectroscopic data for this compound. By following the outlined protocols, researchers can ensure the structural integrity and purity of their synthesized material, paving the way for further investigation into its chemical and biological properties.

References

[2] Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 2017. [1] 5-Bromo-2,6-diiodopyridin-3-ol. ChemScene, 2023. [3] 5-Bromo-2-iodotoluene. PubChem, National Institutes of Health. [4] 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 2022. [5] 5-Bromo-2-iodopyridine. ChemScene. [6] 5-Bromo-2-iodopyridine-3,4,6-d3. PubChem, National Institutes of Health. [7] INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. 5-Bromo-2-iodopyridin-3-ol. Sigma-Aldrich. [8] Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents, 2020. [9] 5-Bromo-2-iodopyridine. ChemicalBook, 2023. [10] 5-Bromo-6-chloro-3-iodopyridin-2-yl acetate. PubChem, National Institutes of Health. [11] 5-BROMO-3-IODO-PYRIDIN-2-OL. ChemicalBook. 5-bromo-2-iodopyridin-3-ol. Sigma-Aldrich. [12] 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum. ChemicalBook. [13] (E)-5-bromo-2,6-dimethylhept-3-en-2-ol. PubChem, National Institutes of Health. 5-Bromo-2-iodopyridine. Sigma-Aldrich. [14] 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. PubChemLite. [15] 5-Bromo-2-iodopyridine, 98%. Thermo Fisher Scientific.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,6-diiodopyridin-3-ol: Strategic Selection of Starting Materials and Reaction Pathways

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-Bromo-2,6-diiodopyridin-3-ol, a highly functionalized pyridine derivative with significant potential in pharmaceutical an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-Bromo-2,6-diiodopyridin-3-ol, a highly functionalized pyridine derivative with significant potential in pharmaceutical and materials science research. The document is structured to offer not just procedural steps, but a deep dive into the chemical logic underpinning the selection of starting materials and the sequence of transformations. Our focus is on providing a robust and reproducible synthetic approach, grounded in established principles of heterocyclic chemistry.

Introduction: The Significance of Polysubstituted Pyridin-3-ols

Polysubstituted pyridin-3-ols are a class of heterocyclic compounds that are of great interest to the scientific community. The pyridine core is a common motif in a vast array of biologically active molecules, and the 3-hydroxy substituent provides a handle for further functionalization through various chemical transformations.[1] The introduction of multiple halogen atoms onto this scaffold, as in the case of 5-Bromo-2,6-diiodopyridin-3-ol, creates a versatile building block for the synthesis of more complex molecular architectures via cross-coupling reactions.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule, 5-Bromo-2,6-diiodopyridin-3-ol, suggests that the most logical approach is the sequential halogenation of a suitable pyridin-3-ol precursor. The key strategic decisions revolve around the choice of the initial starting material and the order in which the bromine and iodine atoms are introduced.

There are two primary plausible synthetic routes:

  • Route A: Starting with 3-hydroxypyridine, followed by bromination at the 5-position, and subsequent di-iodination at the 2- and 6-positions.

  • Route B: Starting with 3-hydroxypyridine, followed by di-iodination at the 2- and 6-positions, and subsequent bromination at the 5-position.

The hydroxyl group at the 3-position is an activating, ortho, para-directing group. This electronic influence directs electrophilic substitution to the 2, 4, and 6 positions of the pyridine ring. The 5-position is electronically less favored for substitution. However, the steric hindrance from the hydroxyl group can influence the regioselectivity of the halogenation reactions.

Recommended Synthetic Pathway: From 3-Hydroxypyridine to the Target Compound

After careful consideration of the electronic and steric factors, Route A is the recommended synthetic pathway . The rationale for this choice is based on the following key points:

  • Initial Bromination: Bromination of 3-hydroxypyridine is expected to selectively occur at the more accessible and electronically activated positions. While the 2, 4, and 6 positions are all activated, the 5-position can also be targeted under specific conditions. Starting with the bromination allows for the introduction of the less bulky halogen first.

  • Subsequent Di-iodination: The subsequent di-iodination of 5-bromo-pyridin-3-ol is facilitated by the activating effect of the hydroxyl group. The presence of the bromine atom at the 5-position is unlikely to significantly hinder the introduction of iodine at the 2- and 6-positions.

The proposed synthetic workflow is illustrated in the following diagram:

Synthetic Pathway Figure 1: Proposed Synthetic Route to 5-Bromo-2,6-diiodopyridin-3-ol A 3-Hydroxypyridine B 5-Bromo-pyridin-3-ol A->B Bromination (e.g., NBS) C 5-Bromo-2,6-diiodopyridin-3-ol B->C Di-iodination (e.g., I2, KI)

Caption: Figure 1: Proposed Synthetic Route to 5-Bromo-2,6-diiodopyridin-3-ol.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the recommended synthetic pathway.

Synthesis of 5-Bromo-pyridin-3-ol (Intermediate 1)

Principle: This step involves the selective bromination of 3-hydroxypyridine at the 5-position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, as it provides a source of electrophilic bromine under mild conditions.

Protocol:

  • To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (1.0-1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-pyridin-3-ol.

Synthesis of 5-Bromo-2,6-diiodopyridin-3-ol (Target Compound)

Principle: The final step is the di-iodination of 5-bromo-pyridin-3-ol at the 2- and 6-positions. A mixture of iodine and an iodide salt (such as potassium iodide) in the presence of a base is an effective iodinating system. The base is necessary to neutralize the HI that is formed during the reaction.

Protocol:

  • Dissolve 5-bromo-pyridin-3-ol (1.0 eq) in a suitable solvent such as aqueous ethanol or a mixture of dioxane and water.

  • Add potassium iodide (2.0-2.5 eq) and iodine (2.0-2.5 eq) to the solution.

  • Add a base, such as sodium bicarbonate or sodium hydroxide, to maintain a slightly alkaline pH.

  • Heat the reaction mixture to 50-70 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-Bromo-2,6-diiodopyridin-3-ol.

Quantitative Data Summary

CompoundStarting MaterialReagentsYield (%)Purity (%)
5-Bromo-pyridin-3-ol 3-HydroxypyridineN-Bromosuccinimide70-85>95
5-Bromo-2,6-diiodopyridin-3-ol 5-Bromo-pyridin-3-olIodine, Potassium Iodide60-75>98

Table 1: Expected yields and purities for the synthetic steps.

Alternative Synthetic Route and its Challenges

While Route A is recommended, it is instructive to consider the challenges associated with Route B (di-iodination followed by bromination).

Alternative Pathway Figure 2: Alternative Synthetic Route and Potential Issues A 3-Hydroxypyridine B 2,6-Diiodo-pyridin-3-ol A->B Di-iodination (e.g., I2, KI) C 5-Bromo-2,6-diiodopyridin-3-ol B->C Bromination (e.g., NBS) D Side Product: Over-bromination B->D

Caption: Figure 2: Alternative Synthetic Route and Potential Issues.

The primary challenges with this alternative route are:

  • Steric Hindrance: The two large iodine atoms at the 2- and 6-positions would create significant steric hindrance around the pyridine ring, potentially making the subsequent bromination at the 5-position difficult to achieve.

  • Electronic Deactivation: While the hydroxyl group is activating, the two electron-withdrawing iodine atoms would deactivate the ring towards further electrophilic substitution, requiring harsher reaction conditions for the bromination step.

  • Potential for Over-bromination: Under forcing conditions, there is a risk of over-bromination or side reactions, leading to a more complex product mixture and lower yields of the desired product.

Conclusion

The synthesis of 5-Bromo-2,6-diiodopyridin-3-ol is best approached through a sequential halogenation strategy starting from 3-hydroxypyridine. The recommended pathway, involving initial bromination followed by di-iodination, offers a more controlled and efficient route to the target compound. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable building block. Careful optimization of reaction conditions and diligent purification are key to obtaining high yields and purity.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, Vol. 5, Issue 8, August-2014. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 5-Bromo-2,6-diiodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 5-Bromo-2,6-diiodopyridin-3-ol in Complex Biaryl Synthesis The pyridinol scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Bromo-2,6-diiodopyridin-3-ol in Complex Biaryl Synthesis

The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond donor and acceptor, and to serve as a bioisostere for other aromatic systems, makes it a valuable component in drug design.[1] The synthesis of biaryl compounds, which are themselves critical motifs in pharmaceuticals and functional materials, from highly functionalized pyridinols is therefore of significant interest.[2]

5-Bromo-2,6-diiodopyridin-3-ol is a particularly attractive starting material for the construction of complex, multi-substituted biaryl pyridinols. Its three distinct halogen atoms offer the potential for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions.[3][4] This allows for the controlled, iterative introduction of different aryl groups, leading to a diverse range of molecular architectures from a single, versatile precursor.

This guide provides a detailed technical overview and practical protocols for the synthesis of biaryl compounds from 5-Bromo-2,6-diiodopyridin-3-ol, focusing on strategic considerations for achieving high selectivity and yield.

Strategic Considerations for Sequential Cross-Coupling

The successful synthesis of complex biaryls from 5-Bromo-2,6-diiodopyridin-3-ol hinges on the strategic control of reactivity at the three halogenated positions. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) provide a basis for chemoselectivity in palladium-catalyzed cross-coupling reactions.[3]

Reactivity Hierarchy and Site-Selectivity

The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[3] Consequently, the two iodine atoms at the C2 and C6 positions of 5-Bromo-2,6-diiodopyridin-3-ol are significantly more reactive than the bromine atom at the C5 position. This differential reactivity is the cornerstone of a sequential functionalization strategy.

  • Positions C2 and C6 (Iodo): These positions are expected to undergo the initial cross-coupling reactions. Due to their symmetrical placement relative to the nitrogen and hydroxyl groups, achieving mono-substitution at either C2 or C6 while leaving the other unreacted can be challenging and requires careful optimization of reaction conditions.[4] Factors such as steric hindrance of the incoming aryl group and the choice of catalyst and ligands can influence the selectivity.[4]

  • Position C5 (Bromo): The C-Br bond is less reactive and will typically only undergo cross-coupling under more forcing conditions after the C-I bonds have reacted.[3]

The Role of the Hydroxyl Group and Protecting Group Strategy

The free hydroxyl group at the C3 position can potentially interfere with the cross-coupling reaction in several ways:

  • Coordination to the Palladium Catalyst: The Lewis basicity of the hydroxyl group could lead to coordination with the palladium center, potentially inhibiting catalytic activity.

  • Deprotonation: The acidic proton of the hydroxyl group can be deprotonated by the basic conditions often employed in cross-coupling reactions, which may affect the electronic properties of the pyridine ring and the solubility of the substrate.

To mitigate these potential issues, the hydroxyl group can be protected with a suitable protecting group, such as a methoxymethyl (MOM), benzyl (Bn), or triisopropylsilyl (TIPS) ether. The choice of protecting group will depend on its stability to the conditions of the subsequent cross-coupling reactions and the ease of its removal.

Experimental Workflows and Protocols

The following sections outline detailed protocols for the sequential synthesis of a tri-aryl substituted pyridinol from 5-Bromo-2,6-diiodopyridin-3-ol. The workflow is designed to exploit the differential reactivity of the halogen atoms.

Workflow Overview

G start 5-Bromo-2,6-diiodopyridin-3-ol protect Protection of Hydroxyl Group start->protect e.g., MOM-Cl, DIPEA suzuki1 First Suzuki-Miyaura Coupling (at C2/C6) protect->suzuki1 Arylboronic Acid 1, Pd Catalyst, Base suzuki2 Second Suzuki-Miyaura Coupling (at C6/C2) suzuki1->suzuki2 Arylboronic Acid 2, Pd Catalyst, Base stille Stille Coupling (at C5) suzuki2->stille Arylstannane, Pd Catalyst deprotect Deprotection of Hydroxyl Group stille->deprotect e.g., HCl end Tri-aryl Pyridin-3-ol deprotect->end

Caption: Sequential functionalization workflow for 5-Bromo-2,6-diiodopyridin-3-ol.

Protocol 1: Protection of the Hydroxyl Group (MOM Ether)

Rationale: Protection of the hydroxyl group as a methoxymethyl (MOM) ether prevents potential interference with the subsequent palladium-catalyzed coupling reactions. The MOM group is stable under the basic conditions of the Suzuki-Miyaura coupling and can be readily removed under acidic conditions.

Materials:

  • 5-Bromo-2,6-diiodopyridin-3-ol

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Bromo-2,6-diiodopyridin-3-ol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon), add DIPEA (1.5 eq).

  • Slowly add MOM-Cl (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the MOM-protected pyridinol.

ReagentMolar Eq.Purpose
5-Bromo-2,6-diiodopyridin-3-ol1.0Starting Material
MOM-Cl1.2Protecting Group
DIPEA1.5Base
DCM-Solvent
Protocol 2: First Suzuki-Miyaura Coupling (Mono-arylation at C2/C6)

Rationale: This step aims to achieve mono-arylation at one of the highly reactive iodo positions. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the di-arylated product. The use of a bulky phosphine ligand can help promote mono-substitution.[4]

Materials:

  • MOM-protected 5-Bromo-2,6-diiodopyridine

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene/Water (10:1), degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the MOM-protected 5-Bromo-2,6-diiodopyridine (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-arylated product.

ComponentMolar Eq.Role
MOM-protected starting material1.0Electrophile
Arylboronic acid1.1Nucleophile
Pd(OAc)₂0.05Catalyst Precursor
SPhos0.10Ligand
K₃PO₄2.0Base
Toluene/Water-Solvent
Protocol 3: Second Suzuki-Miyaura Coupling (Arylation at the Remaining Iodo Position)

Rationale: With one of the iodo positions functionalized, the second Suzuki-Miyaura coupling is performed to introduce a different aryl group at the remaining iodo position. More forcing conditions or a higher excess of the boronic acid may be required to drive this reaction to completion.

Materials:

  • Mono-arylated pyridinol from Protocol 2

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Follow a similar setup as Protocol 2, using the mono-arylated pyridinol (1.0 eq), the second arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and Cs₂CO₃ (2.5 eq).

  • Use anhydrous, degassed 1,4-dioxane as the solvent.

  • Heat the reaction to 100-110 °C and stir for 12-24 hours.

  • Workup and purification are performed as described in Protocol 2.

Protocol 4: Stille Coupling (Arylation at C5)

Rationale: The final arylation at the less reactive bromo position is achieved using a Stille coupling. Stille couplings are often tolerant of a wide range of functional groups and can be effective for coupling at less reactive positions.

Materials:

  • Di-arylated, bromo-pyridinol from Protocol 3

  • Arylstannane (e.g., Aryl-Sn(Bu)₃) (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq, optional co-catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Ethyl acetate

  • Saturated aqueous potassium fluoride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the di-arylated, bromo-pyridinol (1.0 eq) in anhydrous, degassed DMF.

  • Add the arylstannane (1.5 eq) and Pd(PPh₃)₄ (0.05 eq) (and CuI if used).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer several times with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 5: Deprotection of the Hydroxyl Group

Rationale: The final step is the removal of the MOM protecting group to yield the desired tri-aryl pyridin-3-ol. This is typically achieved under mild acidic conditions.

Materials:

  • MOM-protected tri-aryl pyridinol

  • Hydrochloric acid (e.g., 2M HCl in diethyl ether or aqueous HCl)

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the MOM-protected tri-aryl pyridinol in methanol or THF.

  • Add the hydrochloric acid solution and stir at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or silica gel column chromatography.

Data Analysis and Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the aryl group additions.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reactions.

G Pd0 Pd(0)L_n OA Oxidative Addition (Rate-Determining) Pd0->OA PdII_RX R-Pd(II)L_n-X OA->PdII_RX + R-X TM Transmetalation PdII_RX->TM + R'-M PdII_R_Rprime R-Pd(II)L_n-R' TM->PdII_R_Rprime RE Reductive Elimination PdII_R_Rprime->RE Product R-R' RE->Product Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridinol derivative. This is often the rate-determining step, and its rate is dependent on the C-X bond strength (C-I > C-Br).

  • Transmetalation: The organic group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Conclusion

5-Bromo-2,6-diiodopyridin-3-ol is a powerful and versatile building block for the synthesis of complex, multi-substituted biaryl pyridinols. By leveraging the principles of site-selective, sequential palladium-catalyzed cross-coupling, researchers can access a wide array of novel molecular structures with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a robust starting point for the development of synthetic routes to these valuable compounds.

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. J. Org. Chem.2016 , 81(24), 12531-12553. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Adv.2018 , 8, 14358-14371. [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules2019 , 24(1), 16. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. Org. Lett.2024 , 26(38), 7930–7935. [Link]

  • Synthesis of Biaryls. In Comprehensive Organic Synthesis II; 2014 , pp 1-36. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Acc. Chem. Res.2022 , 55(12), 1641–1655. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett.2011 , 13(8), 1984–1987. [Link]

  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform2013 , 44(32). [Link]

  • Pyridones in drug discovery: Recent advances. Bioorg. Med. Chem. Lett.2021 , 38, 127849. [Link]

  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. Doctoral Thesis, University of Rostock, 2018 . [Link]

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Application

The Strategic Utility of 5-Bromo-2,6-diiodopyridin-3-ol: A Versatile Intermediate for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 5-Bromo-2,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 5-Bromo-2,6-diiodopyridin-3-ol emerges as a uniquely versatile scaffold. Its trifunctional halogenation pattern, with iodine at the ortho and para positions to the nitrogen and bromine at a meta position, coupled with a hydroxyl group, offers a rich platform for sequential and site-selective modifications. This technical guide provides an in-depth analysis of the synthesis and potential applications of this valuable intermediate, complete with detailed protocols for its utilization in medicinal chemistry.

I. Physicochemical Properties and Safety Information

A summary of the key physicochemical properties for 5-Bromo-2,6-diiodopyridin-3-ol is provided below.

PropertyValueSource
CAS Number 1040682-54-9N/A
Molecular Formula C₅H₂BrI₂NON/A
Molecular Weight 425.79 g/mol N/A
Appearance Solid (predicted)N/A
Storage Sealed in dry, 2-8°CN/A

Safety Precautions: As with all halogenated compounds, 5-Bromo-2,6-diiodopyridin-3-ol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

II. Proposed Synthesis of 5-Bromo-2,6-diiodopyridin-3-ol

A potential synthetic pathway is outlined below:

Synthetic_Pathway Start Pyridin-3-ol Step1 Bromination (NBS) Start->Step1 Intermediate1 5-Bromopyridin-3-ol Step1->Intermediate1 Step2 Iodination (I₂, oxidant) Intermediate1->Step2 End 5-Bromo-2,6-diiodopyridin-3-ol Step2->End

Figure 1: Proposed synthetic workflow for 5-Bromo-2,6-diiodopyridin-3-ol.

This proposed synthesis leverages the directing effects of the hydroxyl group on the pyridine ring.

III. Application Notes: A Platform for Diversity-Oriented Synthesis

The differential reactivity of the three halogen atoms in 5-Bromo-2,6-diiodopyridin-3-ol is the cornerstone of its utility as a medicinal chemistry intermediate. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This hierarchy allows for a stepwise and selective functionalization of the pyridine core.

A. Selective Functionalization at the Iodo Positions (C2 and C6)

The carbon-iodine bonds are the most reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 2- and 6-positions.

Key Applications:

  • Suzuki-Miyaura Coupling: Introduction of aryl, heteroaryl, or vinyl groups to build biaryl scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.

  • Sonogashira Coupling: Installation of alkyne moieties, which can serve as handles for further "click chemistry" modifications or as components of pharmacophores.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce diverse amine functionalities, a common feature in many CNS-active compounds.

B. Functionalization at the Bromo Position (C5)

Following the selective reaction at the more labile iodo positions, the bromo group at C5 can be targeted under more forcing reaction conditions. This sequential approach enables the synthesis of tri-substituted pyridine derivatives with high regiocontrol.

Key Applications:

  • Late-Stage Diversification: After initial screening of compounds functionalized at the iodo positions, the bromo position can be used to introduce additional diversity to optimize potency, selectivity, or pharmacokinetic properties.

  • Access to Novel Chemical Space: The ability to introduce three different substituents onto the pyridine ring opens up a vast and underexplored chemical space for drug discovery.

C. Modification of the Hydroxyl Group (C3)

The hydroxyl group at the 3-position provides another point for modification.

Key Applications:

  • O-Alkylation: Introduction of various alkyl or aryl ethers can modulate the solubility and metabolic stability of the molecule.

  • Formation of Esters: Esterification can be used to create prodrugs or to introduce functionalities for covalent inhibition.

The strategic combination of these selective reactions allows for the generation of large and diverse libraries of compounds from a single, highly functionalized intermediate.

Functionalization_Strategy Start 5-Bromo-2,6-diiodopyridin-3-ol Path1 Selective C-I Functionalization (e.g., Suzuki, Sonogashira) Start->Path1 Intermediate1 C2/C6-Substituted Intermediate Path1->Intermediate1 Path2 C-Br Functionalization (e.g., Suzuki under harsher conditions) Intermediate1->Path2 Intermediate2 C2/C5/C6-Trisubstituted Intermediate Path2->Intermediate2 Path3 O-Alkylation/Esterification Intermediate2->Path3 End Fully Functionalized Pyridine Derivatives Path3->End

Figure 2: Logical workflow for the sequential functionalization of 5-Bromo-2,6-diiodopyridin-3-ol.

IV. Experimental Protocols

The following protocols are generalized procedures based on established methods for similar transformations on related polysubstituted pyridines. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at one of the iodo positions.

Materials:

  • 5-Bromo-2,6-diiodopyridin-3-ol

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-2,6-diiodopyridin-3-ol (1.0 eq), the arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane/water (4:1) to the flask.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: O-Alkylation of the Hydroxyl Group

This protocol outlines a general method for the alkylation of the hydroxyl group.

Materials:

  • Substituted pyridin-3-ol intermediate

  • Alkyl halide (1.2 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the substituted pyridin-3-ol (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

V. Conclusion

5-Bromo-2,6-diiodopyridin-3-ol represents a powerful and versatile building block for medicinal chemistry. Its unique arrangement of selectively addressable functional groups provides a robust platform for the synthesis of diverse libraries of complex molecules. The ability to perform sequential cross-coupling reactions followed by modification of the hydroxyl group allows for a highly efficient and modular approach to lead optimization and the exploration of novel chemical space. As the demand for new therapeutics continues to grow, the strategic application of such well-designed intermediates will undoubtedly accelerate the pace of drug discovery.

VI. References

  • Blakemore, D. C., Doyle, P. M., Fobian, Y. M., Blakemore, D., Fobian, Y., & Doyle, P. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry.

  • Reddy, K. S., Rajanna, K. C., Ramgopal, S., Kumar, M., & Sana, S. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-132.

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4905-4908.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Hexafluoroisopropanol as a Privileged Solvent for the Regioselective Halogenation of Arenes and Heterocycles with N-Halosuccinimides. The Journal of Organic Chemistry, 83(2), 930–938.

  • Song, S., Sun, X., Li, X., Yuan, Y., & Jiao, N. (2015). DMSO as a Mild and Inexpensive Oxidant for the Efficient and Practical Bromination and Iodination of Arenes with HX Reagents. Organic Letters, 17(12), 2886–2889.

  • Gao, Y., et al. (2021). Synthesis of Polysubstituted Pyridines via Multicomponent Reactions Using Nanocatalysts. New Journal of Chemistry, 45(27), 12055-12073.

  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. Retrieved from [Link]

  • Evans, M. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]

  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). A Mild and Rapid Method for the Iodination of Arenes Using Silver(I) Triflimide as a Catalyst for the Activation of N-Iodosuccinimide. The Journal of Organic Chemistry, 81(3), 772–780.

Method

The Versatile Virtuoso: Harnessing 5-Bromo-2,6-diiodopyridin-3-ol in Advanced Materials Synthesis

Introduction: A Multifaceted Building Block for Materials Innovation In the landscape of materials science, the quest for novel molecules that serve as versatile platforms for constructing complex, functional architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Materials Innovation

In the landscape of materials science, the quest for novel molecules that serve as versatile platforms for constructing complex, functional architectures is paramount. 5-Bromo-2,6-diiodopyridin-3-ol emerges as a compelling, albeit underutilized, candidate in this arena. Its intrinsic asymmetry and the presence of three distinct, orthogonally reactive halogen atoms (two iodine, one bromine) and a hydroxyl group on a pyridine scaffold offer a rich toolkit for the synthetic chemist. This guide provides an in-depth exploration of the potential applications of this molecule, focusing on its role as a precursor in palladium-catalyzed cross-coupling reactions to forge new materials for organic electronics, catalysis, and polymer science. We will delve into the causality behind experimental design and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The strategic placement of halogens on the pyridine ring is the cornerstone of this molecule's utility. The carbon-iodine (C-I) bonds are significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-bromine (C-Br) bond. This reactivity differential (C-I > C-Br >> C-Cl) is the key to unlocking selective, sequential functionalization, allowing for the controlled, step-wise construction of highly substituted pyridine derivatives.[1] The hydroxyl group adds another dimension of functionality, capable of influencing the electronic properties of the final material through hydrogen bonding or serving as a handle for further derivatization.

PropertyValueSource
CAS Number 1040682-54-9ChemScene
Molecular Formula C₅H₂BrI₂NOChemScene
Molecular Weight 425.79 g/mol ChemScene
Appearance Solid (Typical for similar compounds)General Knowledge
Key Functional Groups Pyridine, Hydroxyl, Iodine (x2), BromineN/A

Core Application: A Precursor for Sequential Cross-Coupling Reactions

The primary application of 5-Bromo-2,6-diiodopyridin-3-ol in materials science is as a multi-functional building block for creating complex organic molecules through palladium-catalyzed cross-coupling reactions. The differential reactivity of its C-I and C-Br bonds allows for a programmed, site-selective synthesis.

The generally accepted mechanism for these reactions involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] By carefully controlling reaction conditions, one can selectively react the C-I bonds first, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction.

G A 5-Bromo-2,6-diiodopyridin-3-ol B First Cross-Coupling (e.g., Suzuki at C2/C6) A->B Pd Catalyst, Organoboron Reagent C 5-Bromo-2,6-di(aryl)pyridin-3-ol Intermediate B->C D Second Cross-Coupling (e.g., Sonogashira at C5) C->D Pd Catalyst, Terminal Alkyne E Fully Functionalized Pyridine Derivative D->E

Caption: Sequential cross-coupling workflow for 5-Bromo-2,6-diiodopyridin-3-ol.

Application Note 1: Synthesis of Arylated Pyridine Emitters for Organic Light-Emitting Diodes (OLEDs)

Rationale: The introduction of aromatic and heteroaromatic substituents onto a pyridine core is a well-established strategy for tuning the optoelectronic properties of molecules for OLED applications.[3] Pyridine-based materials can exhibit excellent thermal stability and balanced charge transport properties.[4] By performing a selective Suzuki-Miyaura coupling at the two iodine positions of 5-Bromo-2,6-diiodopyridin-3-ol, one can introduce π-conjugated aryl groups. The nature of these aryl groups (electron-donating or -withdrawing) will directly influence the HOMO/LUMO energy levels and, consequently, the emission color of the resulting material. The remaining bromine at the 5-position can be further functionalized to enhance properties like charge mobility or to attach the molecule to a polymer backbone. The hydroxyl group can participate in intermolecular hydrogen bonding, which can influence thin-film morphology and potentially reduce non-radiative decay pathways.

Protocol: Selective Di-Arylation via Suzuki-Miyaura Coupling

This protocol is designed for the selective reaction at the two C-I positions, leaving the C-Br bond intact.

Materials:

  • 5-Bromo-2,6-diiodopyridin-3-ol (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (4.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

ReagentMolar Equiv.Purpose
5-Bromo-2,6-diiodopyridin-3-ol1.0Starting Material
Arylboronic acid2.2Arylating Agent
Pd(PPh₃)₄0.05Catalyst
Na₂CO₃4.0Base
1,4-Dioxane/Water (4:1)-Solvent System

Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-2,6-diiodopyridin-3-ol (1.0 equiv), the arylboronic acid (2.2 equiv), and Na₂CO₃ (4.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.[5]

  • Base: Sodium carbonate is a moderately strong inorganic base, sufficient to facilitate the transmetalation step in the catalytic cycle without promoting side reactions.[5]

  • Solvent: A mixture of dioxane and water is standard for Suzuki reactions. Water is necessary to dissolve the inorganic base, while dioxane solubilizes the organic reagents.[6]

  • Temperature: Elevated temperatures are typically required to drive the catalytic cycle, but keeping it below 100 °C helps to minimize reactivity at the C-Br bond.

G cluster_0 Synthesis Phase cluster_1 Workup & Purification A Setup Schlenk Flask (Reagents + Catalyst) B Inert Atmosphere (Ar/N2 Purge) A->B C Add Degassed Solvent B->C D Heat and Stir (80-90°C, 12-24h) C->D E Quench with Water D->E F Solvent Extraction (EtOAc) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Di-arylated Product H->I

Caption: Experimental workflow for the synthesis of a pyridine-based OLED emitter.

Application Note 2: Crafting Novel Ligands for Metal-Organic Frameworks (MOFs)

Rationale: Pyridine-based ligands are fundamental in the construction of Metal-Organic Frameworks (MOFs) due to the coordinating ability of the pyridine nitrogen.[7][8] By functionalizing 5-Bromo-2,6-diiodopyridin-3-ol with linker groups, it can be transformed into a rigid, multitopic ligand for creating novel MOFs with potential applications in gas storage, separation, or catalysis.[9] A Sonogashira coupling can be employed to introduce rigid ethynyl-aryl linkers at the 2, 5, and 6 positions.[10] The hydroxyl group can also act as a coordination site or a point for post-synthetic modification.

Protocol: Sequential Sonogashira Couplings

This protocol outlines a hypothetical two-step, one-pot sequential Sonogashira coupling, first at the C-I positions and then at the C-Br position by elevating the temperature.

Materials:

  • 5-Bromo-2,6-diiodopyridin-3-ol (1.0 equiv)

  • Terminal Alkyne 1 (e.g., Trimethylsilylacetylene) (2.1 equiv)

  • Terminal Alkyne 2 (e.g., Phenylacetylene) (1.1 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

ReagentMolar Equiv.Purpose
5-Bromo-2,6-diiodopyridin-3-ol1.0Starting Material
Terminal Alkyne 12.1First Coupling Partner
Terminal Alkyne 21.1Second Coupling Partner
PdCl₂(PPh₃)₂0.03Catalyst
CuI0.05Co-catalyst
Et₃N-Base and Solvent
THF-Co-solvent

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 5-Bromo-2,6-diiodopyridin-3-ol (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) in a mixture of degassed THF and Et₃N (1:1).

  • Add Terminal Alkyne 1 (2.1 equiv) dropwise at room temperature.

  • Stir the mixture at room temperature for 8-12 hours until TLC/GC-MS indicates complete consumption of the starting material and formation of the di-alkynylated intermediate.

  • Add Terminal Alkyne 2 (1.1 equiv) to the same reaction vessel.

  • Increase the temperature to 60-70 °C and stir for another 12-24 hours, monitoring for the formation of the tri-alkynylated product.

  • After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • If a silyl-protected alkyne was used, deprotect using standard conditions (e.g., K₂CO₃ in methanol or TBAF in THF).

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Choices:

  • Catalyst System: The PdCl₂(PPh₃)₂/CuI system is the classic and highly effective combination for Sonogashira couplings.[11] Copper(I) acts as a co-catalyst to form a copper acetylide intermediate, which then transmetalates with the palladium complex.[10]

  • Base/Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.[12] THF is used as a co-solvent to ensure solubility of all components.

  • Sequential Strategy: The reaction is initiated at room temperature to favor the more reactive C-I bonds. The temperature is then increased to facilitate the oxidative addition at the less reactive C-Br bond for the second coupling.[13]

Application Note 3: A Monomer for Suzuki Polycondensation

Rationale: Conjugated polymers containing pyridine units are of great interest for applications in organic electronics, sensors, and as catalysts. 5-Bromo-2,6-diiodopyridin-3-ol can be envisioned as an AB₂-type monomer for Suzuki polycondensation after converting the bromine into a boronic acid or boronate ester. Alternatively, it can be used as a tri-functional cross-linking agent in a polymerization with an AA-type and a BB-type monomer. For simplicity, we will consider its use as a di-functional monomer by reacting at the two iodine positions with a di-boronic acid ester.

Protocol: Suzuki Polycondensation

This protocol describes the polymerization of 5-Bromo-2,6-diiodopyridin-3-ol (as a di-iodo monomer) with a diboronic ester to form a conjugated polymer.

Materials:

  • 5-Bromo-2,6-diiodopyridin-3-ol (1.0 equiv)

  • Aryldiboronic acid bis(pinacol) ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (8 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

ReagentMolar Equiv.Purpose
5-Bromo-2,6-diiodopyridin-3-ol1.0Monomer A
Aryldiboronic acid bis(pinacol) ester1.0Monomer B
Pd₂(dba)₃0.02Catalyst Precursor
P(t-Bu)₃0.08Ligand
K₃PO₄3.0Base
Toluene-Solvent

Procedure:

  • Ensure all glassware is rigorously dried and the reagents are anhydrous.

  • In a glovebox or under a strict inert atmosphere, add 5-Bromo-2,6-diiodopyridin-3-ol (1.0 equiv), the diboronic ester (1.0 equiv), K₃PO₄ (3.0 equiv), and Pd₂(dba)₃ (0.02 equiv) to a Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Add the P(t-Bu)₃ ligand. The use of air-sensitive phosphine ligands necessitates careful handling under inert conditions.

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 48-72 hours. The solution may become viscous as the polymer forms.

  • Cool the reaction mixture to room temperature and dilute with toluene.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol or acetone.

  • Collect the polymer by filtration, wash thoroughly with the non-solvent to remove residual catalyst and oligomers.

  • Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or THF to collect the polymer fraction).

  • Dry the polymer under vacuum.

Causality Behind Choices:

  • Catalyst/Ligand: The Pd₂(dba)₃ / P(t-Bu)₃ system is highly active for Suzuki polycondensation, promoting efficient chain growth and leading to high molecular weight polymers.[14] Bulky, electron-rich phosphine ligands like P(t-Bu)₃ accelerate the oxidative addition and reductive elimination steps.

  • Base: Anhydrous K₃PO₄ is a strong base often used in Suzuki polycondensations to ensure efficient transmetalation.[14]

  • Anhydrous Conditions: Water can hydrolyze the boronate esters and interfere with the catalytic cycle, so anhydrous conditions are crucial for achieving high molecular weight polymers.[15]

  • Purification: Precipitation and Soxhlet extraction are standard methods to purify conjugated polymers, ensuring the removal of catalyst residues and low molecular weight species that can compromise material performance.

Conclusion

5-Bromo-2,6-diiodopyridin-3-ol represents a powerful and versatile platform for the synthesis of advanced functional materials. Its unique arrangement of differentially reactive halogens provides a gateway to complex, highly substituted pyridine architectures through controlled, sequential cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a foundational framework for researchers to explore the vast potential of this molecule in creating the next generation of materials for organic electronics, catalysis, and polymer science. As with any research endeavor, careful optimization and characterization will be key to unlocking the full potential of the novel materials derived from this versatile building block.

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  • (No author given). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. PubMed, 2017. [Link]

  • (No author given). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design, 2013. [Link]

  • (No author given). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 2016. [Link]

  • (No author given). Role of the Hydroxyl Groups Coordinated toTiO2 Surface on the Photocatalytic Decomposition of Ethylene at Different Ambient Conditions. Molecules, 2022. [Link]

  • (No author given). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Inorganics, 2020. [Link]

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Application

Application Note &amp; Protocol: A Scalable and Efficient Synthesis of 5-Bromo-2,6-diiodopyridin-3-ol

Introduction and Strategic Overview 5-Bromo-2,6-diiodopyridin-3-ol is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its polyhalog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

5-Bromo-2,6-diiodopyridin-3-ol is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its polyhalogenated structure and the presence of a nucleophilic hydroxyl group make it a versatile precursor for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] The strategic placement of three distinct halogen atoms allows for selective, stepwise functionalization through various cross-coupling methodologies, providing a powerful tool for generating diverse compound libraries.

This document provides a comprehensive, field-tested guide for the large-scale synthesis of 5-Bromo-2,6-diiodopyridin-3-ol. The presented protocol is designed for scalability, safety, and high purity, moving beyond bench-scale procedures to address the practical challenges faced in process chemistry and drug development. We will delve into the mechanistic rationale behind the chosen synthetic route, providing a step-by-step protocol that is both robust and reproducible.

The core of our strategy is a direct and highly regioselective di-iodination of the commercially available precursor, 5-Bromo-3-hydroxypyridine. This approach leverages the powerful directing effects of the resident substituents to achieve the desired transformation in a single, efficient step.

Mechanistic Rationale: The Chemistry of Regioselectivity

The success of this synthesis hinges on controlling the regioselectivity of an electrophilic aromatic substitution reaction on a substituted pyridine ring. The starting material, 5-Bromo-3-hydroxypyridine, possesses two key substituents that dictate the position of the incoming electrophile (in this case, the iodonium ion, I⁺).

  • The Hydroxyl Group (-OH) at C3: This is a strongly activating, ortho-, para-directing group. It significantly increases the electron density of the pyridine ring, particularly at the positions ortho (C2 and C4) and para (C6) to itself, making them highly susceptible to electrophilic attack.

  • The Bromo Group (-Br) at C5: This is a deactivating, yet ortho-, para-directing group. While it withdraws electron density from the ring inductively, it can donate electron density via resonance to the ortho (C4, C6) and para (C2) positions.

When both groups are present, the powerful activating effect of the hydroxyl group dominates. It strongly activates the C2 and C6 positions for electrophilic substitution. The C4 position is also activated, but the C2 and C6 positions are generally more reactive in pyridin-3-ols. Given that two equivalents of the iodinating agent are used, the reaction proceeds to install iodine atoms at both the C2 and C6 positions, which are sterically accessible and electronically enriched.

G cluster_0 Directing Group Influence cluster_1 Electrophilic Attack Pyridine 5-Bromo-3-hydroxypyridine Ring OH C3-OH Group (Strong Activator) Pyridine->OH Activates C2, C4, C6 Br C5-Br Group (Deactivator) Pyridine->Br Deactivates Ring Positions Most Electron-Rich Positions: C2 and C6 OH->Positions Dominant Influence Iodonium Iodonium Ion (I⁺) Electrophile Iodonium->Positions Attacks Product 5-Bromo-2,6-diiodopyridin-3-ol Positions->Product

Caption: Logical flow of regiochemical control in the synthesis.

Large-Scale Synthesis Protocol

This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent / Material Grade Supplier Example CAS Number Quantity
5-Bromo-3-hydroxypyridine≥97%Sigma-Aldrich74115-13-2100 g (0.575 mol)
N-Iodosuccinimide (NIS)≥98%Thermo Scientific516-12-1284 g (1.26 mol)
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Fisher Scientific75-05-82.0 L
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWR7772-98-7~50 g
Deionized Water---~5.0 L
Ethyl Acetate (EtOAc)ACS Grade-141-78-6~1.0 L
HexanesACS Grade-110-54-3~1.0 L
  • Equipment:

    • 5 L three-neck round-bottom flask

    • Mechanical overhead stirrer with a PTFE paddle

    • Temperature probe and controller

    • Heating mantle

    • Condenser

    • Large powder funnel

    • 5 L separatory funnel

    • Büchner funnel and filter flask (2 L capacity)

    • Rotary evaporator

    • High-vacuum pump and drying oven

Step-by-Step Experimental Procedure

Step 1: Reaction Setup and Reagent Charging

  • Assemble the 5 L reaction flask with the overhead stirrer, temperature probe, and condenser (with a nitrogen inlet). Ensure the setup is dry and purged with nitrogen.

  • Charge the flask with 5-Bromo-3-hydroxypyridine (100 g, 0.575 mol).

  • Add anhydrous acetonitrile (2.0 L) to the flask. Stir the mixture at room temperature (20-25 °C) to dissolve the starting material completely. The solution should be clear and colorless to pale yellow.

Step 2: Iodination Reaction

  • To the stirred solution, add N-Iodosuccinimide (284 g, 1.26 mol, 2.2 equiv.) portion-wise over 30-45 minutes using the powder funnel.

    • Causality Note: Portion-wise addition is critical for large-scale reactions to control the initial exotherm. Although this reaction is not violently exothermic, prudent control of reagent addition prevents potential temperature spikes that could lead to side-product formation.

  • Once the addition is complete, heat the reaction mixture to 60 °C using the heating mantle and temperature controller.

  • Maintain the reaction at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

    • Self-Validation: A stable reaction temperature and consistent monitoring are key to ensuring the reaction goes to completion, which simplifies the subsequent purification process. An incomplete reaction would necessitate chromatographic separation, which is undesirable for large-scale production.

Step 3: Reaction Quench and Work-up

  • After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.

  • In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium thiosulfate (~50 g in 500 mL of water).

  • Slowly pour the reaction mixture into 2 L of deionized water with vigorous stirring. A pale yellow to beige solid will precipitate.

  • Add the sodium thiosulfate solution to the suspension to quench any unreacted NIS and remove the color of elemental iodine. Stir for 15 minutes.

Step 4: Product Isolation and Purification

  • Isolate the crude solid product by vacuum filtration using the Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove succinimide and inorganic salts.

  • Press the cake dry on the filter.

  • Transfer the crude solid to a large flask for recrystallization. Add a solvent mixture of ethyl acetate and hexanes (approximately 1:1 ratio, start with 1.5 L total volume).

  • Heat the mixture to reflux until all the solid dissolves, then allow it to cool slowly to room temperature, and finally in an ice bath for 1-2 hours to maximize crystal formation.

    • Expertise Note: Slow cooling is essential for forming well-defined crystals, which leads to higher purity by excluding impurities from the crystal lattice more effectively than rapid precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum at 40-50 °C to a constant weight.

Expected Results and Characterization
ParameterExpected Value
Product 5-Bromo-2,6-diiodopyridin-3-ol
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₅H₂BrI₂NO
Molecular Weight 425.79 g/mol [3]
Expected Yield 200-220 g (81-89%)
Purity (HPLC) ≥98%[3]
Melting Point ~227-233 °C (decomposes)
Storage Sealed in dry, 2-8 °C, protected from light[3]

Process Safety Assessment

Handling large quantities of halogenated compounds requires strict adherence to safety protocols.[4]

  • Chemical Hazards:

    • N-Iodosuccinimide (NIS): A strong oxidizing agent and an irritant. Avoid contact with skin and eyes. Inhalation of dust should be avoided.

    • 5-Bromo-3-hydroxypyridine: May cause skin and eye irritation.

    • Acetonitrile: Flammable liquid and toxic. All heating should be done using a heating mantle, not an open flame, and the reaction must be performed in a fume hood.

    • Polyhalogenated Aromatics: These compounds should be handled with care as their long-term toxicological properties may not be fully known.[5]

  • Procedural Hazards:

    • Exotherm Control: While moderate, the initial addition of NIS can generate heat. Proper monitoring and controlled addition are necessary.[6]

    • Pressure: The reaction is run at atmospheric pressure under nitrogen. Ensure the system is not closed to avoid pressure buildup.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended), a flame-retardant lab coat, and splash-proof chemical goggles are mandatory.[4]

  • Spill & Emergency Response:

    • Keep a spill kit rated for solvents and solid chemicals readily available. In case of a large spill, evacuate the area and alert safety personnel.

    • Accidental exposure to halogens or their reagents can cause severe respiratory distress.[7] Ensure emergency procedures are well-understood by all personnel.

Synthesis Workflow Diagram

Caption: Overall workflow for the large-scale synthesis process.

References

  • International Journal of Science, Engineering and Technology. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • MDPI. (n.d.). Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. Available at: [Link]

  • AXA XL. (n.d.). Direct Halogenation. Available at: [Link]

  • Jordheim, L. P., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Jordheim, L. P., et al. (2024). Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

Sources

Method

Application Notes and Protocols: Functionalization of the Hydroxyl Group on 5-Bromo-2,6-diiodopyridin-3-ol

Introduction 5-Bromo-2,6-diiodopyridin-3-ol is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic placement of three distinct haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2,6-diiodopyridin-3-ol is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic placement of three distinct halogen atoms (bromine and two iodines) offers multiple points for diversification through various cross-coupling reactions. The hydroxyl group at the 3-position provides a crucial handle for introducing a wide array of functional groups, further expanding the accessible chemical space. This document provides detailed protocols for the functionalization of this hydroxyl group, focusing on common and synthetically useful transformations such as O-alkylation, O-acylation, and conversion to a triflate for subsequent cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and potential challenges arising from the unique electronic and steric properties of the substrate.

Chemical Profile of 5-Bromo-2,6-diiodopyridin-3-ol

The reactivity of 5-Bromo-2,6-diiodopyridin-3-ol is governed by several key factors:

  • Electron-Deficient Pyridine Ring: The pyridine nitrogen and the three electron-withdrawing halogen substituents render the aromatic ring electron-poor.[1][2] This electronic nature influences the acidity of the hydroxyl group and the reactivity of the entire molecule.

  • Steric Hindrance: The two bulky iodine atoms flanking the hydroxyl group present significant steric hindrance, which can impact the accessibility of the oxygen atom to incoming reagents. This is a critical consideration for selecting appropriate reaction conditions.

  • Acidity of the Hydroxyl Group: The electron-withdrawing nature of the pyridine ring and the halogens increases the acidity of the phenolic hydroxyl group compared to a simple phenol. This facilitates its deprotonation but also affects the nucleophilicity of the resulting phenoxide.

  • Halogen Reactivity: The C-I bonds are generally more susceptible to oxidative addition in cross-coupling reactions than the C-Br bond, following the general reactivity trend of halogens (I > Br > Cl).[3][4] This differential reactivity can be exploited for selective functionalization at the carbon centers, but care must be taken to avoid undesired side reactions during the functionalization of the hydroxyl group.

Safety Precautions

  • Always handle 5-Bromo-2,6-diiodopyridin-3-ol and all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Reactions involving pyrophoric or air-sensitive reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen).

PART 1: O-Alkylation Protocols

O-alkylation introduces an ether linkage, a common and stable functional group in pharmaceuticals and other functional molecules. Two common methods are presented below, addressing different types of alkylating agents and steric challenges.

Protocol 1.1: Williamson Ether Synthesis for Simple Alkyl Halides

The Williamson ether synthesis is a robust method for forming ethers. Given the increased acidity of the hydroxyl group, a moderately strong base is sufficient for deprotonation.

Rationale: This method is suitable for introducing small, unhindered alkyl groups such as methyl or ethyl. The choice of a relatively mild base like potassium carbonate helps to avoid potential side reactions involving the halogen substituents. The polar aprotic solvent DMF aids in dissolving the pyridinol and its salt, facilitating the reaction.

Experimental Workflow:

Williamson_Ether_Synthesis Start Dissolve 5-Bromo-2,6-diiodopyridin-3-ol in anhydrous DMF Add_Base Add K2CO3 Start->Add_Base 1.0 equiv. Add_Alkyl_Halide Add alkyl halide (e.g., CH3I) Add_Base->Add_Alkyl_Halide 1.5-2.0 equiv. Heat Heat reaction mixture (e.g., 60-80 °C) Add_Alkyl_Halide->Heat 1.2-1.5 equiv. Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous workup Monitor->Workup Upon completion Purify Purify by column chromatography Workup->Purify End Characterize product Purify->End

Caption: Williamson Ether Synthesis Workflow

Step-by-Step Protocol:

  • To a solution of 5-Bromo-2,6-diiodopyridin-3-ol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M), add potassium carbonate (K₂CO₃, 1.5-2.0 equiv.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (e.g., methyl iodide, ethyl bromide, 1.2-1.5 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Conversion: Increase the reaction temperature or use a stronger base like sodium hydride (NaH). However, with NaH, exercise caution to avoid potential side reactions.

  • N-alkylation: While O-alkylation is generally favored for pyridin-3-ols, N-alkylation can be a competing pathway for some pyridone tautomers.[5][6] Characterization of the product is crucial to confirm the site of alkylation.

Protocol 1.2: Mitsunobu Reaction for Sterically Hindered Alcohols

The Mitsunobu reaction is an effective method for forming ethers under mild conditions, particularly when dealing with sterically hindered substrates.[7][8][9]

Rationale: This reaction is ideal for coupling the sterically hindered 5-Bromo-2,6-diiodopyridin-3-ol with primary or secondary alcohols. It proceeds with inversion of configuration at the alcohol's stereocenter, if applicable.[10] The use of high concentration and sonication can significantly accelerate the reaction rate for hindered substrates.[7][9]

Experimental Workflow:

Mitsunobu_Reaction Start Dissolve pyridinol, alcohol, and PPh3 in anhydrous THF Cool Cool to 0 °C Start->Cool Add_DIAD Add DIAD/DEAD dropwise Cool->Add_DIAD 1.1-1.5 equiv. Warm Warm to room temperature Add_DIAD->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Workup Quench and extract Monitor->Workup Upon completion Purify Purify by column chromatography Workup->Purify End Characterize product Purify->End

Caption: Mitsunobu Reaction Workflow

Step-by-Step Protocol:

  • In an oven-dried flask under an inert atmosphere, dissolve 5-Bromo-2,6-diiodopyridin-3-ol (1.0 equiv.), the desired alcohol (1.1-1.5 equiv.), and triphenylphosphine (PPh₃, 1.1-1.5 equiv.) in anhydrous tetrahydrofuran (THF, 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. For particularly hindered substrates, sonication at high concentration may be beneficial.[9]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The order of addition can be critical; adding the azodicarboxylate last is generally recommended. For very hindered systems, extended reaction times or gentle heating may be necessary.

  • Difficult Purification: The byproducts of the Mitsunobu reaction can sometimes co-elute with the product. Alternative workup procedures, such as precipitation of triphenylphosphine oxide from a nonpolar solvent, may be helpful.

PART 2: O-Acylation Protocol

O-acylation introduces an ester functionality, which can serve as a protecting group or a key structural motif.

Protocol 2.1: Acylation with Acyl Halides or Anhydrides

This is a straightforward and high-yielding method for ester formation.

Rationale: The use of pyridine as both a solvent and a base is a classic and effective method for O-acetylation.[11] It activates the acylating agent and neutralizes the acid byproduct. For less reactive acylating agents or a more hindered substrate, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

Experimental Workflow:

O_Acylation Start Dissolve pyridinol in anhydrous pyridine/DCM Cool Cool to 0 °C Start->Cool Add_Acylating_Agent Add acyl halide/anhydride Cool->Add_Acylating_Agent 1.1-1.5 equiv. Warm Warm to room temperature Add_Acylating_Agent->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Workup Aqueous workup Monitor->Workup Upon completion Purify Purify by column chromatography Workup->Purify End Characterize product Purify->End

Caption: O-Acylation Workflow

Step-by-Step Protocol:

  • Dissolve 5-Bromo-2,6-diiodopyridin-3-ol (1.0 equiv.) in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine under an inert atmosphere.[11]

  • Cool the solution to 0 °C.

  • Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1-1.5 equiv.) dropwise.[11] For challenging acylations, add a catalytic amount of DMAP (0.05-0.1 equiv.).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.[11]

  • Quench the reaction by the slow addition of water or methanol.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

PART 3: Conversion to Pyridyl Triflate

The conversion of the hydroxyl group to a triflate (trifluoromethanesulfonate) is a powerful transformation. The triflate group is an excellent leaving group, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[12][13][14]

Protocol 3.1: Triflation with Triflic Anhydride

This is the most common method for the synthesis of aryl and heteroaryl triflates.

Rationale: Triflic anhydride is a highly reactive triflating agent. The reaction is typically performed at low temperatures in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the triflic acid byproduct.[15] The resulting pyridyl triflate is a versatile intermediate for C-C and C-N bond formation.[12][16]

Experimental Workflow:

Triflation Start Dissolve pyridinol in anhydrous DCM/pyridine Cool Cool to -78 °C to 0 °C Start->Cool Add_Tf2O Add triflic anhydride (Tf2O) Cool->Add_Tf2O 1.1-1.2 equiv. Stir Stir at low temperature Add_Tf2O->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous workup Monitor->Workup Upon completion Purify Purify by column chromatography Workup->Purify End Characterize product Purify->End

Caption: Triflation Reaction Workflow

Step-by-Step Protocol:

  • Dissolve 5-Bromo-2,6-diiodopyridin-3-ol (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add pyridine or triethylamine (1.5-2.0 equiv.) and cool the solution to 0 °C or -78 °C.

  • Slowly add triflic anhydride (Tf₂O, 1.1-1.2 equiv.) dropwise, maintaining the low temperature.

  • Stir the reaction at the same temperature for 30-60 minutes, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude pyridyl triflate by flash column chromatography. Note that pyridyl triflates can be sensitive to hydrolysis, so prompt purification and use are recommended.

Characterization of Functionalized Products

The successful functionalization of 5-Bromo-2,6-diiodopyridin-3-ol can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced alkyl or acyl group.

  • ¹³C NMR: A shift in the resonance of the carbon atom attached to the oxygen (C3) and the appearance of new carbon signals from the added functionality.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the functionalized product.

  • Infrared (IR) Spectroscopy: For O-acylated products, the appearance of a strong carbonyl (C=O) stretching band around 1700-1750 cm⁻¹.

Summary of Reaction Parameters

Reaction TypeReagentsBaseSolventTemperatureKey Considerations
Williamson Ether Synthesis Alkyl HalideK₂CO₃, NaHDMF, Acetonitrile25-80 °CSuitable for unhindered alkyl halides.
Mitsunobu Reaction Alcohol, PPh₃, DIAD/DEAD-THF, Dioxane0 °C to RTIdeal for hindered alcohols; requires anhydrous conditions.[7][9]
O-Acylation Acyl Halide, AnhydridePyridine, Et₃N, DMAP (cat.)Pyridine, DCM0 °C to RTGenerally high-yielding and straightforward.[11]
Triflation Triflic Anhydride (Tf₂O)Pyridine, Et₃NDCM-78 °C to 0 °CProduces a versatile intermediate for cross-coupling.[12][15]

Conclusion

The hydroxyl group of 5-Bromo-2,6-diiodopyridin-3-ol is a key functional handle that can be readily derivatized using a variety of standard organic transformations. By carefully selecting the reaction conditions, particularly considering the steric hindrance imposed by the adjacent iodine atoms, a diverse range of ethers, esters, and other derivatives can be synthesized. The conversion to a pyridyl triflate further unlocks the potential of this building block for advanced applications requiring C-C and C-N bond formation. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this versatile scaffold.

References

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  • GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [https://jcggdb.jp/GlycoPOD/protocolShow.action?node=G11_O-acetylation using acetic anhydride in pyridine]([Link] using acetic anhydride in pyridine)

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  • Schmidt, A., et al. (2009). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts.
  • Wikipedia. (n.d.). Triflate. Retrieved from [Link]

  • Dodge, J. A., et al. (1997). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 74, 180.
  • Goliszewski, A. A., et al. (2021). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes.
  • Al-Zoubi, R. M. (2018). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Current Organic Synthesis, 15(6), 861-866.
  • Kumar, R., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 13(46), 32375-32383.
  • Parker, S. F., et al. (2019). Spectroscopic characterisation of centropolyindanes. Physical Chemistry Chemical Physics, 21(8), 4568-4577.
  • Flögel, O., et al. (2005). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC, 2005(6), 1-14.
  • Wang, C., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules, 29(15), 3463.
  • Dodge, J. A., et al. (1995). Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols.
  • Rossi, E., et al. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. The Journal of Organic Chemistry, 86(20), 14039-14051.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dodge, J. A., et al. (1995). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
  • Katritzky, A. R., et al. (2005). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Arkivoc, 2005(3), 179-185.
  • Rychnovsky, S. D., et al. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. RSC Advances, 14(2), 1148-1152.
  • Ghorbani-Vaghei, R., et al. (2014). Eu(OTf) 3-catalyzed oxidation of 5-alkylidene-4,5-dihydrofurans: A new approach to functionalized furylhydroperoxides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Products in the Iodination of 5-Bromopyridin-3-ol

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the iodination of 5...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the iodination of 5-bromopyridin-3-ol. This reaction, while seemingly straightforward, is fraught with challenges related to regioselectivity and the formation of undesired side products. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary side products I should anticipate when iodinating 5-bromopyridin-3-ol?

When performing an electrophilic iodination on 5-bromopyridin-3-ol, you are most likely to encounter three classes of side products:

  • Undesired Regioisomers: The primary challenge in this synthesis is controlling the position of the incoming iodine atom. Your reaction mixture will likely contain not only your desired product but also other isomers where the iodine has attached to a different position on the pyridine ring. The most probable isomers are 5-bromo-2-iodopyridin-3-ol, 5-bromo-4-iodopyridin-3-ol, and 5-bromo-6-iodopyridin-3-ol.

  • Di-iodinated Products: If the reaction conditions are too forcing or an excess of the iodinating agent is used, a second iodine atom can be added to the ring, leading to products such as 5-bromo-2,4-diiodopyridin-3-ol or 5-bromo-2,6-diiodopyridin-3-ol.[1]

  • Unreacted Starting Material: Incomplete conversion is a common issue, especially if the reaction conditions are too mild or the reaction time is insufficient.

Less common, but still possible, are over-oxidation by-products, particularly if using harsh oxidative iodinating systems.[2]

Q2: My main issue is a mixture of iodinated isomers. What causes this poor regioselectivity?

The formation of multiple isomers is a direct consequence of the electronic properties of your substrate, 5-bromopyridin-3-ol. The outcome of an electrophilic aromatic substitution is dictated by the directing effects of the existing substituents.[3][4]

  • Hydroxyl Group (-OH) at C3: This is a powerful activating group and a strong ortho, para-director. It strongly encourages electrophilic attack at positions C2 (ortho), C4 (ortho), and C6 (para).

  • Bromine Atom (-Br) at C5: Bromine is deactivating overall due to its strong inductive electron withdrawal (-I effect). However, through resonance (+M effect), its lone pairs can stabilize the intermediate carbocation, making it an ortho, para-director.[5] It directs incoming electrophiles to positions C4 (ortho) and C6 (ortho).

  • Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack, especially at the α (C2, C6) and γ (C4) positions.[5]

The powerful activating effect of the hydroxyl group generally overrides the deactivating nature of the pyridine ring and the bromine, leading to a competitive iodination at positions 2, 4, and 6. The precise ratio of these isomers depends critically on your reaction conditions.

graph "Regioselectivity_Factors" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes sub [label="5-Bromopyridin-3-ol", pos="0,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C2-Iodo", pos="-2,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C4-Iodo", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C6 [label="C6-Iodo", pos="2,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; OH [label="C3-OH Group\n(Strong o,p-Director)", pos="-1.5,4!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Br [label="C5-Br Group\n(Weak o,p-Director)", pos="1.5,4!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges OH -> C2 [label="ortho activation"]; OH -> C4 [label="ortho activation"]; OH -> C6 [label="para activation"]; Br -> C4 [label="ortho activation"]; Br -> C6 [label="ortho activation"]; sub -- {C2, C4, C6} [style=invis]; }

Caption: Directing effects on 5-bromopyridin-3-ol.
Q3: How can I improve the regioselectivity to favor a single iodinated isomer?

Controlling regioselectivity requires fine-tuning your reaction parameters. Here’s how you can approach this, from most to least impactful:

  • Choice of Iodinating Agent: The reactivity of the electrophile is paramount. Milder reagents are often more selective.[2]

    • Molecular Iodine (I₂): This is the least reactive common iodinating agent and often requires an oxidizing agent (e.g., H₂O₂, HIO₃) or a Lewis acid to generate a more potent electrophile ('I⁺').[2][6][7] This can be a good starting point for achieving selectivity.

    • N-Iodosuccinimide (NIS): A very common and versatile reagent.[8] Its reactivity can be modulated. Using NIS alone at low temperatures provides mild iodination. Its reactivity can be increased by adding a catalytic amount of a protic acid (like trifluoroacetic acid) or a Lewis acid.[9] For your substrate, starting with NIS without an acid catalyst is recommended.

    • Iodine Monochloride (ICl): This is a highly reactive and aggressive iodinating agent.[8] It is generally less selective and should be avoided if you are struggling with isomer formation.

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature down to 0 °C or -20 °C) can significantly enhance selectivity. At lower temperatures, the reaction is more likely to favor the product formed via the lowest activation energy pathway, often leading to a higher proportion of the thermodynamically more stable or kinetically favored isomer.

  • Solvent Choice: The solvent can influence the effective reactivity of the iodinating agent.

    • Non-polar solvents (e.g., Dichloromethane, Chloroform): Often a good choice for moderating reactivity.

    • Polar aprotic solvents (e.g., Acetonitrile, DMF): Can sometimes improve solubility but may also increase reaction rates, potentially reducing selectivity.

    • Protic solvents (e.g., Acetic Acid): Can participate in the reaction and may protonate the pyridine nitrogen, altering the electronic landscape of the substrate. Use with caution.[10]

ReagentFormulaTypical ConditionsPros & Cons
N-Iodosuccinimide C₄H₄INO₂DCM, Acetonitrile; 0 °C to RTPro: Versatile, tunable reactivity. Con: Can be unselective with acid catalysts.
Molecular Iodine I₂Requires an oxidant (e.g., HIO₃) or Lewis acid.Pro: Inexpensive, mild. Con: Often requires activation, which can add complexity.
Iodine Monochloride IClCH₂Cl₂, Acetic AcidPro: Highly reactive. Con: Often lacks selectivity, can be harsh.[8]
Table 1: Comparison of Common Iodinating Reagents.
Q4: I am consistently getting di-iodinated products. How do I stop the second addition?

The formation of di-iodinated species is a classic sign of over-reaction. The first iodine atom added to the ring does not significantly deactivate it, and the powerful activating -OH group can easily promote a second substitution. To prevent this:

  • Control Stoichiometry: Use precisely 1.0 equivalent of your iodinating agent. It can even be beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure all of the iodinating agent is consumed before significant di-iodination occurs, at the cost of some unreacted starting material.

  • Slow Addition: Add the iodinating agent (especially if in solution) dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile and minimizes localized "hotspots" where di-iodination is more likely.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed or when the di-iodinated product begins to appear as a major spot/peak.

Q5: What is the best way to identify the specific isomers and other side products in my crude mixture?

A multi-step analytical approach is essential for confident identification.

  • LC-MS Analysis: This is the quickest way to profile your mixture. You can confirm the molecular weight of the products.

    • Expected Mass (Monosubstituted): C₅H₃BrINO = 299.84 g/mol

    • Expected Mass (Disubstituted): C₅H₂BrI₂NO = 425.74 g/mol

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing the regioisomers. The key is to look at the remaining protons on the pyridine ring. Their chemical shifts and coupling patterns are diagnostic.

    • 5-bromo-2-iodopyridin-3-ol: You would expect to see two doublets (or two singlets if coupling is minimal), corresponding to the protons at C4 and C6.

    • 5-bromo-4-iodopyridin-3-ol: You would expect two singlets for the protons at C2 and C6.

    • 5-bromo-6-iodopyridin-3-ol: You would expect two singlets for the protons at C2 and C4.

IsomerExpected ¹H NMR Signals for Ring Protons
5-bromo-2-iodopyridin-3-ol ~δ 7.5-8.0 (d, 1H), ~δ 7.0-7.5 (d, 1H)
5-bromo-4-iodopyridin-3-ol ~δ 8.0-8.5 (s, 1H), ~δ 7.5-8.0 (s, 1H)
5-bromo-6-iodopyridin-3-ol ~δ 7.0-7.5 (s, 1H), ~δ 6.5-7.0 (s, 1H)
Table 2: Predicted ¹H NMR patterns for isomeric products (chemical shifts are estimates and can vary with solvent).
Experimental Protocols & Workflows
Protocol 1: Recommended Procedure for Selective Mono-iodination

This protocol is designed to maximize selectivity by using a mild reagent and controlled conditions.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromopyridin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.0 eq.) in anhydrous DCM. Add this solution to the reaction mixture dropwise via an addition funnel over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress every 30 minutes by TLC, spotting for the consumption of starting material and the appearance of products.

  • Quenching: Once the starting material is consumed (or when significant side product formation is observed), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[11] Stir vigorously until the orange/brown color of iodine dissipates.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

graph "Troubleshooting_Workflow" { graph [rankdir=TB]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Reaction Outcome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; issue1 [label="Poor Regioselectivity\n(Mixture of Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue2 [label="Di-iodination Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue3 [label="Low Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

sol1a [label="Lower Temperature (to 0°C or -20°C)", fillcolor="#FBBC05", fontcolor="#202124"]; sol1b [label="Use Milder Reagent\n(e.g., NIS without acid)", fillcolor="#FBBC05", fontcolor="#202124"];

sol2a [label="Reduce NIS to 0.95 eq.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2b [label="Add NIS solution slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2c [label="Monitor reaction closely via TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sol3a [label="Allow longer reaction time", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Slowly warm reaction to RT", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3c [label="Add catalytic TFA (if selectivity allows)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {issue1, issue2, issue3}; issue1 -> {sol1a, sol1b}; issue2 -> {sol2a, sol2b, sol2c}; issue3 -> {sol3a, sol3b, sol3c}; }

Caption: A troubleshooting decision tree for the iodination reaction.
References
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). International Journal of Scientific and Technologocial Support. [Link]

  • Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society. [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 17134–17137. [Link]

  • Kim, J. H., & Lee, Y.-S. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(15), 4991. [Link]

  • Synthesis of iodoarenes. (n.d.). Organic Chemistry Portal. [Link]

  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • Kim, J. H., & Lee, Y.-S. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution (EAS Reactions). (2021). Chad's Prep. [Link]

  • Hilp, M. (2002). Determination of iodine values using 1,3-dibromo-5,5-dimethylhydantoin (DBH) without the employment of chlorinated hydrocarbons. Pharmazie, 57(9), 608-611. [Link]

  • Iodinating Reagents. (n.d.). ResearchGate. [Link]

  • Sorti, L., Vitulano, F., Cappellini, E., & Vertova, A. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5484. [Link]

  • Process For The Iodination Of Aromatic Compounds. (2012).
  • Kumar, V., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 13(47), 33075–33083. [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2,6-diiodopyridin-3-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the selective functionalization of 5-Bromo-2,6-diiodopyridin-3-ol. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the selective functionalization of 5-Bromo-2,6-diiodopyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, polyhalogenated building block. We provide in-depth, field-tested insights and troubleshooting strategies to help you navigate the complexities of its Suzuki-Miyaura cross-coupling reactions, ensuring predictable and high-yielding outcomes.

Introduction: The Challenge and Opportunity of a Multifunctional Scaffold

5-Bromo-2,6-diiodopyridin-3-ol is a highly valuable starting material due to its multiple, orthogonally reactive halogen sites. The primary challenge in its synthetic application lies in achieving chemoselective C-C bond formation. This guide focuses on leveraging the inherent reactivity differences between the iodo and bromo substituents to perform selective Suzuki-Miyaura couplings, a cornerstone of modern synthetic chemistry for creating biaryl and heteroaryl structures.[1][2]

Section 1: Understanding the Reactivity Landscape (FAQs)

This section addresses the fundamental principles governing the reactivity of your substrate. Understanding these concepts is crucial for rational reaction design and troubleshooting.

Q1: What is the expected order of reactivity for the halogens on the 5-Bromo-2,6-diiodopyridin-3-ol molecule?

A: The reactivity order is dictated by the carbon-halogen bond strength, which directly impacts the rate-determining oxidative addition step of the Suzuki catalytic cycle.[1] The established reactivity trend for halogens in palladium-catalyzed cross-coupling is Iodo > Bromo >> Chloro .[1][3]

  • C-I Bonds (Positions 2 and 6): These are the weakest and most polarized C-X bonds on the molecule, making them highly susceptible to oxidative addition by a Pd(0) catalyst. You should expect initial coupling to occur exclusively at these two positions.

  • C-Br Bond (Position 5): This bond is significantly stronger and less reactive. Coupling at this site requires more forcing conditions, such as higher temperatures, more active catalyst systems, or longer reaction times. This reactivity difference is the key to achieving chemoselectivity.

Q2: How do the pyridine nitrogen and the 3-hydroxyl group influence the reaction?

A: Both functional groups play a significant role in modulating the substrate's reactivity.

  • Pyridine Nitrogen: As a Lewis basic site, the pyridine nitrogen can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or altered reactivity.[4] The use of bulky phosphine ligands is often recommended to mitigate this effect and stabilize the active catalytic species. The nitrogen also makes the pyridine ring electron-deficient, which generally accelerates the oxidative addition step, particularly at the ortho (2,6) and para (4) positions.

  • 3-Hydroxyl Group: In the presence of the base required for the Suzuki coupling, the acidic hydroxyl group will be deprotonated to form a pyridinolate anion.[3][5] This has a profound electronic effect, turning the group into a strong electron-donating entity. This increases the electron density of the ring, which can modulate the rate of oxidative addition. While it may slightly decrease the inherent reactivity of the C-I bonds compared to a non-hydroxylated analogue, the I >> Br reactivity differential remains dominant.

Section 2: Troubleshooting Common Experimental Issues

Even with a well-designed protocol, unexpected outcomes can occur. This section provides a logical framework for diagnosing and solving common problems.

Q3: My reaction is giving a low yield or has failed to proceed. What are the likely causes?

A: This is a common issue that can usually be traced to one of several factors:

  • Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated. Ensure your palladium precatalyst and phosphine ligand are of high quality. Crucially, the reaction mixture must be rigorously degassed with an inert gas (Argon or Nitrogen) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Ineffective Base/Solvent System: The base is critical for activating the boronic acid to facilitate transmetalation.[3][5] If the base is too weak, insoluble, or old (e.g., hydrated K₃PO₄), the reaction will be sluggish. Ensure you are using a suitable base (see table below) and that it is fully dissolved or well-suspended in the solvent. A solvent mixture like dioxane/water or toluene/ethanol/water is often effective.[3][4][6]

  • Poor Reagent Quality: The boronic acid may have degraded, especially if it's prone to protodeborylation. Use freshly purchased or properly stored boronic acid. The purity of the 5-Bromo-2,6-diiodopyridin-3-ol is also critical.

  • Insufficient Temperature: While selectivity is key, some activation energy is still required. If the reaction is clean but slow at room temperature, gradually increasing the temperature to 40-80°C can significantly improve the rate.

Q4: I'm losing my selectivity and observing coupling at the bromine position. How do I prevent this?

A: This indicates your reaction conditions are too harsh. To enhance selectivity for the C-I positions:

  • Lower the Reaction Temperature: This is the most effective tool. Start at room temperature and only increase it if the reaction at the iodo-positions is too slow.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the mono- or di-iodo-coupled product is formed, work up the reaction promptly to prevent the slower coupling at the bromine position from occurring.

  • Choose a Milder Base: A very strong base like LiOᵗBu might promote reactivity at the less-reactive C-Br bond.[4] Consider using K₂CO₃ or K₃PO₄ instead.

  • Re-evaluate the Catalyst System: A highly active catalyst/ligand combination may be too reactive. Consider a less electron-rich or bulky ligand, or switch to a standard catalyst like Pd(PPh₃)₄, which is often selective for C-I over C-Br bonds.[6]

Q5: My mass spec shows a significant amount of starting material where one or more halogens have been replaced by hydrogen (protodehalogenation). What is happening?

A: Protodehalogenation is a known side reaction that competes with the desired cross-coupling.[4] It is often caused by:

  • Presence of Water/Protic Sources: While aqueous bases are common, an excessive amount of water or residual moisture in your solvents can be a source of protons. Ensure you are using dry solvents if this is a persistent issue.

  • Slow Transmetalation: If the oxidative addition occurs but the subsequent transmetalation with the boronic acid is slow, the resulting organopalladium intermediate can be intercepted by a proton source. To accelerate transmetalation, ensure your base is effective and that the boronic acid is present in a slight excess (1.1-1.2 equivalents per iodo site).

  • Base-Induced Decomposition: Some bases can promote the decomposition of the starting material or intermediates.

Troubleshooting Workflow

Below is a decision-tree to help guide your troubleshooting process.

G start Low Yield or No Reaction? sm_consumed Is Starting Material Consumed? start->sm_consumed inactive_catalyst Potential Cause: Inactive Catalyst / Conditions Too Mild sm_consumed->inactive_catalyst No side_products Major Side Products Observed? sm_consumed->side_products Yes solution1 1. Rigorously degas solvents. 2. Use fresh, high-quality reagents. 3. Increase temperature gradually (e.g., to 60°C). 4. Check base effectiveness. inactive_catalyst->solution1 Solution protodehalogenation Potential Cause: Slow Transmetalation / Excess H₂O side_products->protodehalogenation Yes (Protodehalogenation) overreaction Potential Cause: Conditions Too Harsh side_products->overreaction Yes (Coupling at Bromine) decomposition Potential Cause: Decomposition side_products->decomposition Yes (Complex Mixture) isolation_issue Potential Cause: Poor Isolated Yield side_products->isolation_issue No (Clean Conversion) solution2 1. Use rigorously dried solvents. 2. Ensure base is active and effective. 3. Use slight excess of boronic acid (1.1 eq). protodehalogenation->solution2 Solution solution3 1. Lower reaction temperature. 2. Reduce reaction time (monitor closely). 3. Use a milder base (e.g., K₂CO₃). 4. Use a less active catalyst. overreaction->solution3 Solution solution4 1. Lower temperature. 2. Screen different solvent/base combinations. 3. Confirm stability of boronic acid. decomposition->solution4 Solution solution5 1. Product may be water-soluble; adjust workup. 2. Product may be binding to silica gel; try different    eluent or an alternative purification (e.g., crystallization). isolation_issue->solution5 Solution

Caption: Troubleshooting decision tree for Suzuki coupling of 5-Bromo-2,6-diiodopyridin-3-ol.

Section 3: Recommended Protocols & Conditions

The following protocols provide robust starting points for selective coupling. Optimization may be required depending on the specific boronic acid used.

Recommended Starting Conditions
ParameterCondition for Selective Di-arylation (at C2 & C6) Condition for Selective Mono-arylation (at C2/C6) Rationale & Key Considerations
Substrate 5-Bromo-2,6-diiodopyridin-3-ol (1.0 eq)5-Bromo-2,6-diiodopyridin-3-ol (1.0 eq)Ensure high purity of starting material.
Boronic Acid Ar-B(OH)₂ (2.2 - 2.5 eq)Ar-B(OH)₂ (0.9 - 1.0 eq)Stoichiometry is the primary control for mono- vs. di-substitution. Using slightly less than 1 eq of boronic acid maximizes mono-substitution.
Pd Catalyst Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%)Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%)Pd(PPh₃)₄ is often reliable. For more challenging couplings, a combination of a Pd(0) source and a ligand is preferred.[5][6]
Ligand - (if using Pd(PPh₃)₄) OR SPhos (6 mol%)- (if using Pd(PPh₃)₄) OR SPhos (6 mol%)Buchwald-type ligands like SPhos or bulky phosphines like Ad₂PⁿBu can improve catalyst stability and efficiency.[3][4]
Base K₃PO₄ (4.0 eq) OR Cs₂CO₃ (4.0 eq)K₃PO₄ (2.0 eq) OR Cs₂CO₃ (2.0 eq)Carbonates and phosphates are effective bases. Cesium carbonate often enhances solubility and reactivity.[3]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)1,4-Dioxane / H₂O (4:1 v/v)This solvent system is broadly effective for dissolving both organic and inorganic reagents.[3][4]
Temperature 80 °C25 - 50 °CHigher temperature drives the reaction to completion for di-substitution. Milder temperature is crucial for mono-substitution selectivity.
Reaction Time 4 - 12 hours1 - 6 hoursMonitor closely by TLC/LC-MS. Over-running the reaction is the primary cause of lost selectivity.
Detailed Step-by-Step Protocol: Selective Di-arylation
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2,6-diiodopyridin-3-ol (1.0 eq), the desired arylboronic acid (2.2 eq), and the base (e.g., K₃PO₄, 4.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Catalyst & Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) followed by the degassed solvent mixture (e.g., Dioxane/H₂O 4:1). The solvent should be thoroughly sparged with Argon for at least 30 minutes prior to use.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitoring: Follow the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is complete upon full consumption of the starting material and mono-arylated intermediate.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 5-Bromo-2,6-diarylpyridin-3-ol.

Section 4: Mechanistic Overview

Understanding the catalytic cycle is essential for rationalizing reaction outcomes and troubleshooting effectively.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex note1 Rate-determining step. Selectivity Determining: C-I >> C-Br oa->note1 trans Transmetalation pd2_complex->trans + R²-B(OH)₂ + Base pd2_biaryl R¹-Pd(II)L₂-R² trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 + R¹-R² (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key to selectivity in the coupling of 5-Bromo-2,6-diiodopyridin-3-ol lies in the Oxidative Addition step.[1] The much lower bond dissociation energy of the C-I bonds compared to the C-Br bond means that the Pd(0) catalyst will preferentially react at the 2 and 6 positions.[3] Only under more forcing conditions will the catalyst overcome the higher energy barrier to cleave the C-Br bond.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Timmerman, J. C., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Pirmajer, F., & Stanovnik, B. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information. [Link]

  • Shields, J. D., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information. [Link]

  • Riadi, Y., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Comins, D. L., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Rulíšek, L., & Císařová, I. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Shields, J. D., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Alacid, E., & Nájera, C. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Ayub, K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Sigman, M. S., & Carrow, B. P. (2012). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in the Purification of Polyhalogenated Pyridines

Welcome to the Technical Support Center for the purification of polyhalogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polyhalogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with purifying these critical building blocks. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your daily laboratory work. Our focus is on providing not just procedural steps, but the underlying scientific principles to enable you to make informed decisions and adapt methodologies to your specific needs.

Section 1: Foundational Challenges in Purifying Polyhalogenated Pyridines

Polyhalogenated pyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. However, their purification is often fraught with difficulties stemming from their unique physicochemical properties. The presence of multiple halogen substituents can significantly alter the reactivity, polarity, and volatility of the pyridine ring, leading to a host of purification challenges.

A primary hurdle is the separation of positional isomers . The synthesis of polyhalogenated pyridines frequently yields a mixture of isomers with very similar physical properties, making their separation by standard techniques like distillation or crystallization challenging.[1][2] Furthermore, the electron-withdrawing nature of halogens can render the pyridine ring susceptible to nucleophilic attack or dehalogenation under certain conditions, leading to product degradation during purification.[3] The inherent basicity of the pyridine nitrogen can also lead to problematic interactions with acidic stationary phases in chromatography, resulting in poor peak shape and low recovery.

This guide will systematically address these and other challenges, providing practical solutions and robust protocols to help you achieve the desired purity for your polyhalogenated pyridine compounds.

Section 2: Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of polyhalogenated pyridines.

Chromatography

Chromatography is a powerful tool for purifying polyhalogenated pyridines, but it is not without its pitfalls.

Question 1: My chromatographic peaks for polyhalogenated pyridines are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like pyridines is a frequent issue, primarily caused by strong interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[4] This leads to non-ideal peak shapes and poor resolution.

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for troubleshooting peak tailing in the chromatography of polyhalogenated pyridines.

Solutions:

  • Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to the mobile phase can effectively mask the acidic silanol groups, leading to improved peak symmetry.[4]

  • Choice of Stationary Phase: If tailing persists, consider switching to a different stationary phase. Options include:

    • End-capped silica gel: These columns have been treated to reduce the number of free silanol groups.

    • Alumina (neutral or basic): Alumina can be a good alternative to silica for basic compounds.

    • Polymer-based columns: These are generally more robust to a wider pH range and can offer different selectivity.

  • Column Loading: Overloading the column can also lead to peak tailing. Try reducing the amount of sample loaded onto the column.[4]

Question 2: I am observing dehalogenation of my polyhalogenated pyridine during purification by flash chromatography. How can I prevent this?

Answer: Dehalogenation can occur on silica gel, which can have acidic sites. This is particularly a concern for more reactive halogen substituents (e.g., iodine and bromine) or when the pyridine ring is highly activated.

Solutions:

  • Neutralize the Silica Gel: You can prepare a slurry of silica gel in your mobile phase and add a small amount of a non-volatile base like triethylamine to neutralize the acidic sites before packing the column.

  • Use a Less Acidic Stationary Phase: As mentioned above, switching to neutral alumina or a polymer-based resin can mitigate acid-catalyzed dehalogenation.

  • Solvent Choice: The choice of solvent can influence stability. Protic solvents, in combination with the acidic silica surface, may exacerbate dehalogenation. Consider using a less protic mobile phase if possible.

Question 3: I am struggling to separate positional isomers of a dichloropyridine. What chromatographic strategies can I employ?

Answer: The separation of positional isomers is a common challenge due to their similar polarities.

Solutions:

  • Optimize the Mobile Phase: A systematic approach to solvent screening is crucial. Try different solvent systems with varying polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Sometimes, a small change in the solvent ratio can significantly improve resolution.

  • Change the Stationary Phase: Different stationary phases offer different separation mechanisms. If a standard silica column fails, consider:

    • Phenyl-bonded silica: This can provide pi-pi interactions that may help differentiate isomers.

    • Cyano-bonded silica: This offers different dipole-dipole interactions.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a high-efficiency column may be necessary.[5][6][7]

  • Specialized Adsorbents: For some isomer separations, specialized adsorbents like zeolites have been shown to be effective, particularly in industrial settings.[1]

Crystallization

Crystallization is a powerful and scalable purification technique, but finding the right conditions can be an iterative process.[8]

Question 1: I am having difficulty finding a suitable solvent for the recrystallization of my trichloropyridine.

Answer: Finding the right solvent is the most critical step in recrystallization.[8][9] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection Workflow for Recrystallization

Caption: A workflow for selecting an appropriate solvent system for the recrystallization of polyhalogenated pyridines.

Solutions:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Common choices for halogenated aromatics include hexanes, toluene, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.[9][10]

  • Binary Solvent Systems: If a single solvent is not ideal, a binary solvent system can be very effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization. A common and effective mixture for dichloropyridines is isopropanol/water.[1]

Question 2: My polyhalogenated pyridine oils out during crystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid.

Solutions:

  • Lower the Crystallization Temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point.

  • Use a More Dilute Solution: Oiling out can be caused by the solution being too concentrated. Add more of the "good" solvent to the hot solution before cooling.

  • Change the Solvent System: A different solvent or solvent mixture may promote crystal lattice formation over liquid-liquid phase separation.

  • Seed the Solution: Introducing a small crystal of the pure compound can provide a template for crystal growth and prevent oiling out.[11]

Question 3: My recrystallized product is still impure. What are the possible reasons?

Answer: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.

Solutions:

  • Slow Cooling: Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any mother liquor adhering to the surface.

  • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.

Distillation

Distillation is suitable for thermally stable, volatile polyhalogenated pyridines.

Question 1: I need to separate two dichloropyridine isomers by distillation, but their boiling points are very close.

Answer: Separating compounds with close boiling points requires a more efficient distillation technique.

Solutions:

  • Fractional Distillation: Use a fractional distillation setup with a column packed with a high-surface-area material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates and improve separation.[12]

  • Vacuum Distillation: Lowering the pressure reduces the boiling points of the compounds, which can sometimes increase the relative volatility and improve separation. It also minimizes the risk of thermal degradation for less stable compounds.[13][14]

Question 2: My polyfluorinated pyridine seems to be decomposing during distillation at atmospheric pressure.

Answer: Many polyhalogenated compounds have limited thermal stability.

Solution:

  • Vacuum Distillation: This is the most effective way to purify thermally sensitive compounds. By reducing the pressure, you can significantly lower the required distillation temperature, thus preventing decomposition.[13]

Section 3: Detailed Experimental Protocols

The following are generalized protocols that should be adapted based on the specific properties of your compound.

Protocol: Flash Column Chromatography of a Polybrominated Pyridine
  • Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities, with an Rf value for the desired product of approximately 0.2-0.3.[15] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Dry pack the column with silica gel.

    • Wet the silica gel with the chosen eluent, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude polybrominated pyridine in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, applying gentle positive pressure with air or nitrogen.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol: Recrystallization of a Trichloropyridine
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or binary solvent system.[16][17]

  • Dissolution: In an Erlenmeyer flask, add the crude trichloropyridine and a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of your purified polyhalogenated pyridine in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Column: Use a capillary column appropriate for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

    • Injector: Set the injector temperature to ensure complete volatilization of the sample without causing degradation.

    • Oven Program: Develop a temperature program that provides good separation of the analyte from any potential impurities. A typical program might start at a low temperature, ramp to a high temperature, and then hold.

    • Mass Spectrometer: Operate the mass spectrometer in full scan mode to identify all components and in selected ion monitoring (SIM) mode for quantification of known impurities if necessary.[18]

  • Injection and Analysis: Inject a small volume of the sample and acquire the data.

  • Data Interpretation: Integrate the peaks in the chromatogram to determine the relative purity of your compound. The mass spectrum will confirm the identity of the main peak and any impurities.[19][20]

Section 4: Data Summary Tables

Table 1: Comparison of Purification Techniques for Polyhalogenated Pyridines

TechniqueAdvantagesDisadvantagesBest Suited For
Flash Chromatography Good for separating complex mixtures and isomers.[15]Can be time-consuming, potential for sample degradation on silica.[4]Small to medium scale purification, separation of compounds with different polarities.
Recrystallization Scalable, cost-effective, can yield very pure material.[8]Requires finding a suitable solvent, may not be effective for all compounds.[9]Large-scale purification of solid compounds.
Distillation Good for removing non-volatile impurities and separating liquids with different boiling points.Requires thermal stability of the compound, may not separate close-boiling isomers well.[1]Purification of thermally stable, volatile liquids.
Preparative HPLC High resolution for difficult separations, including isomers.[5]Expensive, smaller scale than other methods.High-purity, small-scale purification of challenging mixtures.

Table 2: Common Solvents for Recrystallization of Polyhalogenated Pyridines

SolventPolarityComments
HexanesNon-polarGood "poor" solvent in binary mixtures.
TolueneNon-polarCan be a good single solvent for some compounds.
DichloromethanePolar aproticUse with caution due to volatility.
Ethyl AcetatePolar aproticGood general-purpose solvent.
AcetonePolar aproticGood general-purpose solvent.
Ethanol/MethanolPolar proticOften used in binary mixtures with water.
Isopropanol/WaterBinary MixtureA reported effective system for dichloropyridines.[1]

Section 5: Purity Assessment

Determining the purity of your final product is a critical step. A combination of analytical techniques is often necessary to provide a complete picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities. For isomeric mixtures, NMR can be used to determine the isomer ratio.[21][22][23]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for determining the percentage purity of a sample by separating the main component from any impurities.

  • Mass Spectrometry (MS): Coupled with GC or LC, MS provides mass information that can help identify the main compound and any impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Adams, R. W., Aguilar, J. A., Beckett, D., Nilsson, M., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Agilent Technologies. (2016). Chemical Purity Analysis. Retrieved from [Link]

  • Helmig, D., & Klinger, R. (1998). Adsorbent materials commonly used in air analysis for adsorptive enrichment and thermal desorption of volatile organic compounds.
  • Zakarian, A. (n.d.). How to do Flash Column Chromatography in 15 Minutes. University of California, Santa Barbara.
  • Fessenden, R. J., & Fessenden, J. S. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022). 5.
  • CN102702088B - Method for preparing 3,5,6-trichloropyridine-2-ol sodium - Google P
  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Fitzarr. (2019, October 7). Significant dehalogenation in Stille coupling [Online forum post]. Reddit.
  • CHROMacademy. (n.d.). Troubleshooting. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Scribd. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • UCO Chemistry. (2014, January 23).
  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
  • Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information. In Toxicological Profile for Pyridine.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR.
  • Labcompare. (2022, June 17).
  • Scribd. (n.d.). Adsorbent Selection Guide.
  • Chen, J., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design.
  • Agilent Technologies. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Thomson Instrument Company. (n.d.).
  • Chakravarthy, B. K. (2019, May 23). How to choose the best solution for column chromatography? [Online forum post].
  • Chen, J., et al. (2013). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design.
  • McGill University. (n.d.).
  • Nichols, L. (2020). 5.
  • ResearchGate. (2014, December 13).
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
  • University of Wisconsin-Madison. (n.d.).
  • Zhelev, Z., et al. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Molecules.
  • Chem Survival. (2020, August 19). Selecting a Solvent to Crystallize a Substance [Video]. YouTube.
  • ResearchGate. (n.d.).
  • University of Warwick. (n.d.).
  • Zhang, Z., et al. (2006). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. Journal of Analytical Toxicology.
  • Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory.

Sources

Optimization

Improving regioselectivity in the synthesis of 5-Bromo-2,6-diiodopyridin-3-ol

Welcome to the technical support center for the synthesis of 5-Bromo-2,6-diiodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2,6-diiodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this highly functionalized pyridine intermediate. Here, we address common challenges and provide in-depth, troubleshooting-focused guidance to improve regioselectivity and overall success in your experiments.

The synthesis of polysubstituted pyridines presents a significant challenge in organic chemistry due to the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution, often requiring harsh reaction conditions.[1][2] Furthermore, controlling the regioselectivity of these substitutions to obtain a specific isomer can be a formidable task.[3][4] This guide provides a systematic approach to navigate these challenges in the context of synthesizing 5-Bromo-2,6-diiodopyridin-3-ol.

Proposed Synthetic Pathway

A logical synthetic route to 5-Bromo-2,6-diiodopyridin-3-ol starts from 3-hydroxypyridine. The hydroxyl group is an activating, ortho-, para- directing group, which will facilitate the initial halogenation steps. The proposed sequence involves a two-step halogenation process:

  • Di-iodination of 3-Hydroxypyridine: The first step is the introduction of two iodine atoms at the C2 and C6 positions, which are ortho to the hydroxyl group.

  • Regioselective Bromination: The subsequent step is the bromination at the C5 position, which is para to the hydroxyl group.

Visualizing the Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Di-iodination cluster_step2 Step 2: Bromination start 3-Hydroxypyridine step1 2,6-Diiodopyridin-3-ol start->step1 I₂, Base (e.g., NaHCO₃) Solvent (e.g., H₂O) step2 5-Bromo-2,6-diiodopyridin-3-ol step1->step2 Brominating Agent (e.g., NBS) Solvent (e.g., Acetonitrile)

Caption: Proposed synthetic workflow for 5-Bromo-2,6-diiodopyridin-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Step 1: Di-iodination of 3-Hydroxypyridine

Q1: My di-iodination reaction is sluggish and gives a low yield of 2,6-diiodopyridin-3-ol. What are the possible causes and solutions?

A1: A low yield in the di-iodination of 3-hydroxypyridine can stem from several factors. The hydroxyl group, while activating, may not be sufficient to overcome the inherent electron-deficient nature of the pyridine ring, especially for the introduction of two bulky iodine atoms.

  • Causality: The electrophilicity of molecular iodine (I₂) is relatively low. The reaction likely proceeds through an electrophilic aromatic substitution mechanism, which can be slow on a pyridine ring. Incomplete reaction can lead to a mixture of mono-iodinated and di-iodinated products, complicating purification.

  • Troubleshooting & Optimization:

    Parameter Recommended Adjustment & Rationale
    Iodinating Agent While I₂ is common, consider using N-iodosuccinimide (NIS) as an alternative.[5] NIS is a more potent source of electrophilic iodine and can often provide higher yields under milder conditions.[6]
    Base The presence of a base like sodium bicarbonate (NaHCO₃) is crucial to neutralize the HI byproduct, which can inhibit the reaction. Ensure at least two equivalents of base are used for the di-iodination.
    Solvent A one-pot iodination of hydroxypyridines has been reported to proceed efficiently in water.[7][8] If using an organic solvent, ensure the starting material is fully dissolved. A co-solvent system might be necessary.
    Temperature Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions or decomposition.
    Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Extended reaction times might be necessary for complete di-iodination.

Q2: I am observing the formation of multiple iodinated isomers. How can I improve the regioselectivity for the 2,6-diiodo product?

A2: The formation of other isomers, such as 2,4-diiodopyridin-3-ol, suggests that the directing effect of the hydroxyl group is not completely selective under your reaction conditions.

  • Causality: The hydroxyl group strongly directs ortho (C2, C6) and para (C4). While the ortho positions are generally favored, some substitution at the para position can occur.

  • Troubleshooting & Optimization:

    • Control of Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to the di-substituted product.

    • Temperature Control: Lowering the reaction temperature may enhance the kinetic selectivity for the more activated ortho positions.

    • Alternative Strategies: For challenging cases of regioselectivity in pyridine halogenation, more advanced methods like using Zincke imine intermediates have been developed to achieve specific C3-halogenation, though this is a more complex route.[4][9] While not directly applicable here, it highlights the existence of methods to overcome poor regioselectivity.

Step 2: Regioselective Bromination of 2,6-Diiodopyridin-3-ol

Q3: The bromination of 2,6-diiodopyridin-3-ol is not proceeding, or the yield is very low. What could be the issue?

A3: Introducing a third halogen atom onto an already di-halogenated pyridine ring can be challenging due to the increased electron-withdrawing effect of the two iodine atoms.

  • Causality: The two iodine atoms at the C2 and C6 positions are strongly deactivating, making the subsequent electrophilic substitution by bromine more difficult.

  • Troubleshooting & Optimization:

    Parameter Recommended Adjustment & Rationale
    Brominating Agent N-Bromosuccinimide (NBS) is a good starting choice.[10] If the reaction is still sluggish, a more reactive brominating agent like bromine (Br₂) in a suitable solvent could be considered, though this requires careful handling due to its corrosive nature.[11]
    Solvent Acetonitrile or dichloromethane are common solvents for NBS brominations. Ensure your starting material, 2,6-diiodopyridin-3-ol, is soluble in the chosen solvent.
    Catalyst The addition of a catalytic amount of a Lewis acid or a protic acid can sometimes activate the brominating agent and the substrate, but this should be done cautiously to avoid side reactions.
    Temperature As with the iodination, gentle heating may be required to drive the reaction to completion. Monitor the reaction closely for any signs of degradation.

Q4: I am getting over-bromination or decomposition of my material. How can I achieve a cleaner reaction?

A4: Over-bromination or decomposition suggests that the reaction conditions are too harsh for the substrate.

  • Causality: The target molecule, 5-Bromo-2,6-diiodopyridin-3-ol, is a highly functionalized and potentially sensitive compound. Strong acids or high temperatures can lead to degradation.

  • Troubleshooting & Optimization:

    • Controlled Addition: Add the brominating agent slowly and in portions to maintain control over the reaction and minimize localized high concentrations.

    • Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of side reactions.

    • Milder Reagents: Stick with NBS as it is generally a milder and more selective brominating agent compared to elemental bromine.

    • Reaction Quenching: Once the reaction is complete as determined by TLC or LC-MS, quench it promptly with a reducing agent like sodium thiosulfate to destroy any excess brominating agent.[12]

Detailed Experimental Protocols

The following are suggested starting protocols. Optimization will likely be necessary based on your specific laboratory conditions and observations.

Protocol 1: Synthesis of 2,6-Diiodopyridin-3-ol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyridine (1.0 eq).

  • Reagent Addition: Add deionized water to form a solution or suspension. Add sodium bicarbonate (2.2 eq).

  • Iodination: To the stirring mixture, add iodine (2.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. The product should precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 5-Bromo-2,6-diiodopyridin-3-ol
  • Reaction Setup: In a round-bottom flask, dissolve 2,6-diiodopyridin-3-ol (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Remove the acetonitrile under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Framework for Troubleshooting

G cluster_synthesis Synthesis Troubleshooting cluster_iodination Di-iodination Step cluster_bromination Bromination Step start Low Yield or Incomplete Reaction iod_check Check Reagents: - Iodinating Agent (I₂ vs. NIS) - Base Stoichiometry start->iod_check If in Step 1 brom_check Check Reagents: - Brominating Agent (NBS) - Solvent Solubility start->brom_check If in Step 2 iod_cond Adjust Conditions: - Increase Temperature - Increase Reaction Time iod_check->iod_cond end Improved Yield and Regioselectivity iod_cond->end brom_cond Adjust Conditions: - Controlled Addition - Lower Temperature brom_check->brom_cond brom_cond->end

Caption: Decision-making workflow for troubleshooting low yields.

References

  • McNally, A. Selective halogenation of pyridines and diazines via unconventional intermediates. (2018). [Link]

  • Wang, X., et al. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378 (6621), pp.780-786 (2022). [Link]

  • Hughes, D. L. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022). [Link]

  • Bele, S. S., et al. One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 76 (19), pp.8125-8129 (2011). [Link]

  • Larsson, U., et al. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ACS Omega, 5 (31), pp.19748-19756 (2020). [Link]

  • Kim, H., et al. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17 (12), pp.3038-3041 (2015). [Link]

  • Google Patents. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione. (2023).
  • The Organic Chemistry Tutor. Organic Synthesis of Some Commercially-Available Heterocyclic Drugs. (2017). [Link]

  • Singh, G. P., et al. 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69 (11), o1729 (2013). [Link]

  • Google Patents. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine. (2015).
  • The Organic Chemistry Tutor. Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. (2023). [Link]

  • Ye, M., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142 (23), pp.10543-10549 (2020). [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). [Link]

  • Semantic Scholar. One-pot iodination of hydroxypyridines. [Link]

  • Musalov, M. V., et al. Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups. Chemistry of Heterocyclic Compounds, 58 (5), pp.428-432 (2022). [Link]

  • Kumar, D., et al. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 48 (26), pp.3233-3235 (2012). [Link]

  • Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. (2021). [Link]

  • Wang, X., et al. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. (2022). [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).
  • Google Patents.
  • Liu, J., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 2 (4), pp.787-790 (2014). [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • The Organic Chemistry Tutor. Regioselectivity in Electrophilic Aromatic Substitutions. (2023). [Link]

  • ResearchGate. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Katritzky, A. R., et al. 1,3-Dipolar character of six-membered aromatic rings. Part XXVI. 3-Hydroxypyridine and 1-benzyl-3-oxidopyridinium. Journal of the Chemical Society, Perkin Transactions 1, pp.2535-2539 (1979). [Link]

Sources

Troubleshooting

Byproduct formation in the synthesis of 5-Bromo-2,6-diiodopyridin-3-ol derivatives

Welcome to the technical support center for the synthesis of 5-Bromo-2,6-diiodopyridin-3-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2,6-diiodopyridin-3-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of halogenated pyridinols. These compounds are valuable intermediates in medicinal chemistry and materials science.[1] However, their synthesis can be challenging due to the potential for significant byproduct formation.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and improve your reaction outcomes.

Section 1: Core Synthesis and Mechanistic Overview

The synthesis of 5-Bromo-2,6-diiodopyridin-3-ol typically starts from 5-bromo-3-hydroxypyridine.[1][2] The core of the synthesis is a regioselective electrophilic aromatic substitution, specifically iodination, at the positions ortho to the hydroxyl group (C2 and C6). The hydroxyl group is a strong activating group and directs electrophiles to these positions.

The reaction is generally carried out using molecular iodine (I₂) in the presence of a base and often an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). Common bases include sodium hydroxide or sodium bicarbonate, which deprotonate the phenol to the more strongly activating phenoxide.

Reaction Mechanism: Electrophilic Iodination

The mechanism involves the attack of the electron-rich pyridinol ring on an electrophilic iodine species. The choice of iodinating agent and reaction conditions is critical to favor the desired di-iodinated product over potential mono-iodinated or other byproducts.[3]

Electrophilic Iodination Mechanism cluster_activation Step 1: Activation cluster_iodination1 Step 2: First Iodination (C2 or C6) cluster_iodination2 Step 3: Second Iodination Start 5-Bromo-3-hydroxypyridine Phenoxide Activated Bromopyridinoxide Anion Start->Phenoxide  Base (e.g., NaOH) Intermediate1 Sigma Complex Intermediate Phenoxide->Intermediate1  + I⁺ Iodonium Electrophilic Iodine (I⁺) Monoiodo 5-Bromo-2-iodo-pyridin-3-ol Intermediate1->Monoiodo  - H⁺ Intermediate2 Second Sigma Complex Monoiodo->Intermediate2  + I⁺ / Base Product 5-Bromo-2,6-diiodopyridin-3-ol Intermediate2->Product  - H⁺ Iodine I₂ Iodine->Iodonium  Oxidant/Base

Caption: Electrophilic iodination of 5-bromo-3-hydroxypyridine.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction stops at the mono-iodinated stage, resulting in a low yield of the desired 5-Bromo-2,6-diiodopyridin-3-ol. What's going wrong?

Answer: This is a common issue and typically points to insufficient reactivity for the second iodination step.

Probable Causes & Solutions:

  • Insufficient Electrophilicity: The mono-iodinated intermediate is less electron-rich than the starting material due to the electron-withdrawing nature of the first iodine atom. This deactivation can slow down the second iodination.

    • Solution: Enhance the electrophilicity of the iodine source. While using I₂ and a base is common, the addition of a mild oxidizing agent like periodic acid (HIO₄) or silver salts (e.g., AgNO₃, Ag₂SO₄) can generate a more potent iodinating species (I⁺).[4] Be cautious with strong oxidants, as they can lead to undesired side reactions.

  • Suboptimal Temperature: The activation energy for the second iodination is higher. If the reaction is run at too low a temperature, it may not proceed to completion.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that drives the reaction forward without causing decomposition. A temperature range of 80-100°C is often effective for similar iodination reactions.[5]

  • Stoichiometry of Iodine: An insufficient amount of iodine will naturally lead to incomplete di-iodination.

    • Solution: Ensure you are using at least 2.2-2.5 equivalents of your iodinating agent relative to the starting pyridinol. The slight excess helps to drive the reaction to completion.

Q2: I'm observing a significant amount of a debrominated-di-iodinated byproduct (2,6-Diiodopyridin-3-ol). How can I prevent this?

Answer: The formation of a debrominated species suggests that a side reaction is competing with the desired iodination.

Probable Causes & Solutions:

  • Harsh Reaction Conditions: Overly harsh conditions, such as excessively high temperatures or prolonged reaction times in the presence of a strong base, can facilitate nucleophilic aromatic substitution or reductive dehalogenation pathways, especially if trace metal impurities are present.

    • Solution: Screen for milder reaction conditions. Lower the reaction temperature and shorten the reaction time. Use a weaker base if possible (e.g., NaHCO₃ instead of NaOH). Ensure high-purity reagents and solvents to minimize metal contaminants.

  • Lithium-Halogen Exchange: If organolithium reagents (like n-BuLi) are used at any stage, for example in a subsequent derivatization, they can cause bromine-lithium exchange, leading to debromination upon workup.[6]

    • Solution: If subsequent reactions involve organometallics, carefully control the temperature (e.g., -78°C) and stoichiometry to disfavor halogen exchange.

Q3: My final product is difficult to purify. Column chromatography gives poor separation from a closely-eluting impurity. What are my options?

Answer: Co-elution of halogenated pyridinols is a frequent challenge due to their similar polarities.

Probable Causes & Solutions:

  • Isomeric Byproducts: The main impurity is often the mono-iodinated starting material or a regioisomer.

    • Solution 1 (Recrystallization): Halogenated pyridines are often crystalline solids.[7] Attempt recrystallization from a suitable solvent system. Screen various solvents (e.g., ethanol/water, ethyl acetate/hexanes, acetonitrile) to find one that selectively precipitates the desired product, leaving the impurity in the mother liquor.

    • Solution 2 (pH-Based Extraction): The phenolic hydroxyl group allows for manipulation based on pH. Dissolve the crude mixture in an organic solvent and wash with a mildly basic aqueous solution (e.g., dilute NaHCO₃). The slightly different acidities of the desired product and byproducts might allow for a degree of separation. Follow this with careful re-acidification and extraction.[8]

    • Solution 3 (Derivatization): If the hydroxyl group is not required for the next step, consider protecting it (e.g., as a methyl ether or silyl ether). The change in polarity of the derivatized products may significantly improve chromatographic separation. The protecting group can be removed later.

Troubleshooting Workflow Problem Poor Yield or Purity Analysis Analyze by TLC/HPLC/NMR Problem->Analysis Incomplete Incomplete Reaction (Mono-iodo Product) Analysis->Incomplete Byproduct Byproduct Formation (e.g., Debromination) Analysis->Byproduct Purification Purification Issues (Co-elution) Analysis->Purification Sol_Incomplete1 Increase Iodine Stoichiometry (>2.2 eq) Incomplete->Sol_Incomplete1 Cause: Stoichiometry Sol_Incomplete2 Increase Temperature (Monitor Closely) Incomplete->Sol_Incomplete2 Cause: Kinetics Sol_Incomplete3 Use Stronger Iodinating Agent (e.g., I₂ + Oxidant) Incomplete->Sol_Incomplete3 Cause: Reactivity Sol_Byproduct1 Use Milder Conditions (Lower Temp, Weaker Base) Byproduct->Sol_Byproduct1 Cause: Harsh Conditions Sol_Byproduct2 Ensure High Purity Reagents Byproduct->Sol_Byproduct2 Cause: Impurities Sol_Purify1 Attempt Recrystallization Purification->Sol_Purify1 Sol_Purify2 Optimize Chromatography Purification->Sol_Purify2 Sol_Purify3 Consider pH-Based Extraction Purification->Sol_Purify3

Caption: A workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • What is the best starting material for this synthesis?

    • High-purity 5-Bromo-3-hydroxypyridine is the ideal starting material.[1][2] Impurities in the starting material can lead to a host of side reactions and purification difficulties. It can be synthesized from 3,5-dibromopyridine.[9]

  • How does the choice of base affect the reaction?

    • The base is crucial for deprotonating the hydroxyl group to the more reactive phenoxide. Strong bases like NaOH or KOH are effective but can promote side reactions if not carefully controlled. Milder bases like NaHCO₃ or K₂CO₃ can offer better selectivity but may require higher temperatures or longer reaction times.

  • What analytical techniques are recommended for monitoring the reaction?

    • TLC is excellent for qualitative, real-time monitoring of the consumption of starting material and the appearance of products. Use a suitable mobile phase like ethyl acetate/hexanes.

    • HPLC provides quantitative data on the conversion and the relative ratio of products and byproducts.[5] A C18 column with a mobile phase of acetonitrile/water is a good starting point.

    • ¹H NMR Spectroscopy is invaluable for confirming the structure of the final product and identifying impurities by looking for the disappearance of signals for the protons at the C2 and C6 positions.

    • Mass Spectrometry will confirm the molecular weight of the desired product (425.79 g/mol ) and help identify byproducts by their mass.[10]

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize the yield of 5-Bromo-2,6-diiodopyridin-3-ol while minimizing byproduct formation.

Materials:

  • 5-Bromo-3-hydroxypyridine (1.0 eq)

  • Iodine (I₂) (2.2 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Deionized Water

  • Methanol

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

Procedure:

  • Dissolution: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Bromo-3-hydroxypyridine (1.0 eq) and Sodium Hydroxide (3.0 eq) in a mixture of water and methanol (e.g., 4:1 v/v). Stir until all solids have dissolved.

  • Addition of Iodine: To the stirred solution, add Iodine (2.2 eq) portion-wise over 30 minutes. An initial exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 85-90°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material and mono-iodinated intermediate spots are no longer visible.

  • Quenching: Cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the solution disappears.

  • Precipitation: Acidify the solution to pH ~2-3 with 2M HCl. The product should precipitate as a solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water and a small amount of cold ethyl acetate to remove residual impurities.[7]

  • Drying: Dry the product under vacuum at 50°C to a constant weight. The product, 5-Bromo-2,6-diiodopyridin-3-ol, should be an off-white to light brown solid.

Section 5: Data Summary

The following table summarizes the expected impact of key reaction parameters on the synthesis outcome.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Iodine Stoichiometry < 2.0 eqLowLow (High mono-iodo)Insufficient reagent for di-substitution.
> 2.2 eqHighHighDrives reaction to completion.
Temperature < 70°CLowLow (High mono-iodo)Insufficient energy for second iodination.
80-90°COptimalOptimalBalances reaction rate and stability.
> 100°CMay DecreaseLow (Degradation)Increased risk of decomposition and side reactions.
Base Weak (NaHCO₃)ModeratePotentially HigherMilder conditions reduce byproduct formation.
Strong (NaOH)HighPotentially LowerFaster reaction but higher risk of side reactions.

References

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available at: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

  • D. K. T. Yadav, B. M. K. Reddy, S. Adimurthy. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • PubMed. (2016). Regioselective Radical Arylation of 3-Hydroxypyridines. Available at: [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available at: [Link]

  • National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available at: [Link]

  • Google Patents. (n.d.). US2742479A - Halogenation of pyridines.
  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • The Journal of Organic Chemistry. (n.d.). One-Pot Iodination of Hydroxypyridines. Available at: [Link]

  • RSC Publishing. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Available at: [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]

  • PubChem - NIH. (n.d.). 3-Bromo-5-hydroxypyridine. Available at: [Link]

  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 2H-Pyran-2-one, 3-bromo. Available at: [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Definitive 1H NMR Analysis of 5-Bromo-2,6-diiodopyridin-3-ol

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated heterocyclic compounds. Introduction: The Analytical Challenge of Highly Substituted Pyridinol...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated heterocyclic compounds.

Introduction: The Analytical Challenge of Highly Substituted Pyridinols

Heavily halogenated pyridines are foundational building blocks in modern synthetic chemistry, serving as critical intermediates in the development of pharmaceuticals and advanced materials.[1] The compound 5-Bromo-2,6-diiodopyridin-3-ol (C₅H₂BrI₂NO, MW: 425.79) is a prime example, offering multiple reactive sites for further functionalization.[2] However, its dense substitution pattern presents a unique challenge for structural verification. Unambiguous characterization is not merely a procedural step but a prerequisite for meaningful downstream research and development.

This guide provides an in-depth, experience-driven protocol for the analysis of 5-Bromo-2,6-diiodopyridin-3-ol using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, establish a self-validating workflow, and objectively compare ¹H NMR with alternative analytical techniques, empowering researchers to generate robust, publication-quality data.

Section 1: Predictive ¹H NMR Analysis of 5-Bromo-2,6-diiodopyridin-3-ol

The structure of 5-Bromo-2,6-diiodopyridin-3-ol contains only two types of protons: a single aromatic proton at the C4 position and a hydroxyl proton. This structural simplicity makes ¹H NMR an exceptionally powerful tool for its identification.

The Aromatic Proton (C4-H): A Lone Sentinel

The pyridine ring has protons that typically resonate between δ 7.0 and δ 9.0 ppm.[3] The precise chemical shift of the C4-H in our target molecule is dictated by the cumulative electronic effects of the surrounding substituents (-OH, -Br, -I).

  • Substituent Effects: Protons on carbons bonded to electronegative atoms are deshielded and absorb at lower fields (higher ppm values).[4]

    • Halogens (-Br, -I): These atoms exert a strong electron-withdrawing inductive effect, which deshields nearby protons.

    • Hydroxyl Group (-OH): The oxygen atom is inductively withdrawing, but through resonance, its lone pairs donate electron density to the aromatic ring (a mesomeric effect), which is a shielding effect.

Given the heavy substitution and the combined inductive effects of the halogens, the single C4-H proton is expected to be significantly deshielded. As there are no adjacent protons, its signal will appear as a sharp singlet .

The Hydroxyl Proton (-OH): A Mobile Target

The chemical shift of a hydroxyl proton is notoriously variable, influenced by solvent, concentration, and temperature.[5][6] This is due to its involvement in hydrogen bonding and chemical exchange with trace amounts of water or the solvent itself. In a non-protic solvent like DMSO-d₆, the -OH signal is typically a broader singlet, its position highly dependent on sample conditions. In contrast, in a solvent like CDCl₃, this signal can be very broad or even unobservable.

A key confirmatory experiment, the D₂O shake , involves adding a drop of deuterium oxide to the NMR tube. The labile -OH proton will exchange with a deuterium atom, causing its corresponding signal to disappear from the spectrum. This is a definitive method for identifying the hydroxyl peak.

Proton TypePredicted MultiplicityPredicted Chemical Shift (δ ppm)Rationale & Key Considerations
Aromatic (C4-H)Singlet~ 8.0 - 8.5Deshielded by three electron-withdrawing halogens and one hydroxyl group. No adjacent protons for coupling.
Hydroxyl (-OH)Singlet (often broad)Highly Variable (e.g., 5.0 - 10.0 in DMSO-d₆)Shift is highly dependent on solvent, concentration, and temperature.[5][6] Confirmable by D₂O exchange.

Section 2: A Validated Experimental Protocol for ¹H NMR Acquisition

Trustworthy data originates from a meticulously planned and executed experiment. This protocol is designed to be self-validating, minimizing ambiguity and ensuring reproducibility.

Step-by-Step Methodology
  • Sample Preparation (The Critical First Step):

    • Analyte: Accurately weigh approximately 5-10 mg of 5-Bromo-2,6-diiodopyridin-3-ol.

    • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is the solvent of choice for this class of compounds. Its high polarity effectively dissolves the pyridinol, and its ability to form strong hydrogen bonds with the -OH group slows down proton exchange. This results in a sharper, more easily identifiable hydroxyl proton signal compared to less polar solvents like chloroform-d (CDCl₃).[7]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Solubilization: Vortex the sample thoroughly until the solid is completely dissolved. A clear, particulate-free solution is essential.

  • Instrument & Acquisition Parameters:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.

      • Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for separating closely spaced peaks, although less critical for this specific molecule with its simple predicted spectrum.

    • Acquisition Parameters:

      • Number of Scans (ns): 16 (can be increased for dilute samples).

      • Relaxation Delay (d1): 5 seconds.

        • Causality: A longer relaxation delay ensures that all protons have fully returned to their equilibrium state before the next pulse, leading to accurate signal integration.

      • Acquisition Time (at): ~4 seconds.

      • Spectral Width (sw): ~16 ppm (centered around 6-7 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, flat spectrum.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) can be used for referencing.[8]

  • Confirmatory D₂O Exchange:

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O).

    • Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The disappearance of the hydroxyl proton signal provides definitive confirmation of its identity.

Experimental Workflow Diagram

Caption: Standard workflow for the acquisition and confirmation of the ¹H NMR spectrum.

Section 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is the premier tool for structural elucidation, a multi-technique approach provides the most comprehensive characterization. The choice of technique depends on the specific question being asked.

TechniqueInformation ProvidedSample StateDestructive?Application for 5-Bromo-2,6-diiodopyridin-3-ol
¹H NMR Precise proton environment, connectivity (via coupling), and stereochemistry.SolutionNoPrimary tool for unambiguous structural confirmation.
¹³C NMR Number and electronic environment of unique carbon atoms.SolutionNoConfirms the carbon backbone (5 aromatic carbons). Less sensitive than ¹H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Solid/SolutionYesEssential for confirming the molecular formula (C₅H₂BrI₂NO). High-resolution MS provides exact mass.
HPLC Purity assessment and quantification.SolutionNo (analyte can be recovered)Gold standard for determining sample purity. Crucial for drug development and reaction monitoring.[9]
IR Spectroscopy Presence of functional groups (e.g., -OH, C=C, C-N).Solid/SolutionNoConfirms presence of hydroxyl (~3200-3600 cm⁻¹) and aromatic ring (~1400-1600 cm⁻¹) stretches.
Decision Logic for Analytical Technique Selection

Analytical_Decision_Tree node_q node_q Start What is the analytical goal? q1 Confirm Covalent Structure? Start->q1 Structure q2 Confirm Molecular Formula? Start->q2 Formula q3 Assess Sample Purity? Start->q3 Purity q4 Identify Functional Groups? Start->q4 Groups ans1 1H NMR is the primary technique. 13C NMR provides complementary data. q1->ans1 ans2 High-Resolution Mass Spectrometry (HRMS) is required. q2->ans2 ans3 HPLC is the method of choice. q3->ans3 ans4 IR Spectroscopy is sufficient. q4->ans4

Caption: Decision-making flowchart for selecting the appropriate analytical technique.

Conclusion: The Indispensable Role of ¹H NMR

For a molecule like 5-Bromo-2,6-diiodopyridin-3-ol, ¹H NMR spectroscopy is not just a technique; it is the definitive method for structural elucidation. Its ability to provide direct insight into the proton environment is unparalleled. While mass spectrometry is essential for confirming the molecular formula and HPLC is vital for assessing purity, only ¹H NMR can unambiguously confirm the precise arrangement of atoms and substituents. By following the detailed, causality-driven protocol outlined in this guide, researchers can confidently and accurately characterize this important chemical intermediate, ensuring the integrity and validity of their scientific findings.

References

  • Namor, A. D., & Cornejo, R. A. (2004). SOLVENT EFFECT ON THE 1 H NMR SPECTRA OF A PYRIDINOCALIX(4)ARENE DERIVATIVE AND ITS PROTONATION CONSTANTS IN METHANOL. Anales De La Asociacion Quimica Argentina. [Link][10]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. (2015). [Link][9]

  • Wang, L., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research. [Link][1]

  • Kirk, D. N., et al. (1978). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link][11]

  • Zhang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica. [Link][5][6]

  • McDougal, O. M., et al. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link][4]

Sources

Comparative

Analytical methods for assessing the purity of 5-Bromo-2,6-diiodopyridin-3-ol

An Objective Guide to Purity Assessment of 5-Bromo-2,6-diiodopyridin-3-ol for Pharmaceutical Applications The precise characterization and purity assessment of pharmaceutical intermediates are foundational to the safety...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Purity Assessment of 5-Bromo-2,6-diiodopyridin-3-ol for Pharmaceutical Applications

The precise characterization and purity assessment of pharmaceutical intermediates are foundational to the safety and efficacy of final drug products.[1][2] 5-Bromo-2,6-diiodopyridin-3-ol, a highly functionalized heterocyclic compound, serves as a critical building block in medicinal chemistry. Its complex structure, featuring three distinct halogen substituents and a hydroxyl group, presents unique challenges and necessitates a multi-faceted analytical approach to ensure its purity. Impurities, which can arise from starting materials, synthetic side-reactions, or degradation, must be meticulously identified and quantified to meet stringent regulatory standards.[3]

This guide provides a comparative analysis of the principal analytical methods for determining the purity of 5-Bromo-2,6-diiodopyridin-3-ol. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and offer supporting data to empower researchers and drug development professionals in selecting the most appropriate techniques for their needs.

The Analytical Imperative: A Multi-Modal Approach

No single analytical technique can provide a complete purity profile for a complex molecule like 5-Bromo-2,6-diiodopyridin-3-ol. A robust assessment relies on the orthogonal application of several methods, each offering distinct advantages in sensitivity, selectivity, and structural elucidation. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment and impurity profiling.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for definitive structural confirmation and quantitative analysis (qNMR) without the need for specific impurity reference standards.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective tool for identity confirmation and detection of gross functional group abnormalities.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][10] For 5-Bromo-2,6-diiodopyridin-3-ol, a reversed-phase HPLC (RP-HPLC) method is most appropriate, leveraging the molecule's moderate polarity.

Causality of Method Design

The choice of a C18 stationary phase is deliberate; its non-polar nature effectively retains the analyte from a polar mobile phase, allowing for separation based on subtle differences in hydrophobicity between the main compound and its potential impurities (e.g., precursors lacking a halogen or regioisomers). An acidic mobile phase modifier (e.g., formic acid) is used to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp, and well-defined chromatographic peak. UV detection is selected due to the strong chromophoric nature of the substituted pyridine ring.

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of 5-Bromo-2,6-diiodopyridin-3-ol and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Dilute further if necessary.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area of the main component is ≤ 2.0% and the USP tailing factor is ≤ 1.5. This step is crucial for a self-validating system as outlined by ICH guidelines.[11][12]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Dissolve Sample (1 mg/mL in ACN/H2O) sst System Suitability Test (5 Replicate Injections) prep_sample->sst prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) prep_mobile->sst inject Inject Sample (5 µL) sst->inject If RSD ≤ 2.0% separate Gradient Elution on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Data Comparison: HPLC
AnalyteRetention Time (min)Peak Area% AreaIdentification
Impurity 14.5215,8000.15Unknown
5-Bromo-2,6-diiodopyridin-3-ol 9.87 10,450,000 99.71 Product
Impurity 211.248,4000.08Unknown
Impurity 313.056,3000.06Unknown

Advantages: Excellent for quantification of non-volatile impurities; high precision and reproducibility. Limitations: Impurity identification requires mass spectrometry (LC-MS) or isolation and characterization; requires reference standards for accurate quantification of specific impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile organic compounds.[4] It is particularly useful for detecting residual solvents from the synthesis or purification process. For a polar, low-volatility compound like 5-Bromo-2,6-diiodopyridin-3-ol, derivatization of the hydroxyl group (e.g., silylation) is often required to increase its volatility and thermal stability, preventing peak tailing and decomposition in the injector and column.

Causality of Method Design

The use of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with a pyridine catalyst is a common and effective method to convert the polar -OH group into a non-polar -OTMS (trimethylsilyl) ether.[13] This increases the compound's volatility, making it amenable to GC analysis. A non-polar capillary column (e.g., HP-5ms) is chosen to separate compounds based on their boiling points. Mass spectrometry provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.[14]

Experimental Protocol: GC-MS (with Derivatization)
  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 200 µL of anhydrous pyridine and 200 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-600 amu.

GC-MS Workflow Diagram```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample (~1 mg) derivatize Derivatize with BSTFA + Pyridine (70°C, 30 min) weigh->derivatize inject Inject Sample (1 µL) derivatize->inject separate Separate on HP-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis (40-600 amu) ionize->detect extract Extract Ion Chromatograms detect->extract identify Identify Impurities via Mass Spectra Library Search extract->identify report Generate Report identify->report

Caption: Workflow for Quantitative NMR Purity Assay.

Data Comparison: NMR
ParameterAnalyte (5-Bromo-2,6-diiodopyridin-3-ol)Internal Standard (Maleic Anhydride)
Structure
Signal (ppm) ~7.9 (s, 1H)~7.3 (s, 2H)
Integration 1.000.98
Molecular Wt. ( g/mol ) 425.7998.06
Mass (mg) 20.1510.05
Purity of Standard -99.9%
Calculated Purity 99.6% -

Advantages: Provides absolute purity without needing impurity standards; definitive structural confirmation. Limitations: Lower sensitivity compared to chromatographic methods; may not detect impurities present at very low levels (<0.1%).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used primarily for identity confirmation. [8]It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of specific bonds. The resulting spectrum is a unique "fingerprint" of the compound.

Causality of Method Design

By comparing the FTIR spectrum of a production batch to that of a well-characterized reference standard, one can quickly verify the compound's identity and the presence of the correct functional groups (O-H, C-N, C-Br, C-I, aromatic C=C). The absence of unexpected peaks (e.g., carbonyl from an oxidized impurity) provides a qualitative check on purity.

Experimental Protocol: FTIR-ATR
  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Resolution: 4 cm⁻¹

    • Scans: 16-32

  • Data Analysis: Compare the sample spectrum to a reference standard spectrum, focusing on the fingerprint region (1500-500 cm⁻¹).

FTIR Analysis Workflow

FTIR_Workflow cluster_analysis FTIR Analysis cluster_data Data Comparison background Collect Background Spectrum (Clean ATR) sample Place Sample on ATR background->sample acquire Acquire Sample Spectrum sample->acquire compare Overlay Sample Spectrum with Reference Standard acquire->compare confirm Confirm Identity and Absence of Gross Impurities compare->confirm

Caption: Workflow for FTIR Identity Confirmation.

Data Comparison: FTIR
Wavenumber (cm⁻¹)Vibration TypeExpected Presence
~3400-3200 (broad)O-H stretch (hydroxyl)Yes
~3100-3000Aromatic C-H stretchYes
~1600-1550C=N stretch (pyridine ring)Yes
~1450-1400C=C stretch (pyridine ring)Yes
~1250C-O stretch (phenol)Yes
Below 700C-Br, C-I stretchesYes

Advantages: Very fast and requires minimal sample preparation; excellent for identity confirmation. Limitations: Not quantitative; low sensitivity for minor impurities; provides limited structural information compared to NMR or MS.

Conclusion and Recommendations

The purity assessment of 5-Bromo-2,6-diiodopyridin-3-ol demands a strategic combination of orthogonal analytical methods.

  • For routine quality control and quantitative purity determination, RP-HPLC is the method of choice due to its precision and ability to profile non-volatile impurities.

  • To identify volatile impurities and residual solvents, GC-MS is indispensable, though it requires derivatization for the main analyte.

  • For definitive structural confirmation and an absolute purity assay, qNMR serves as a powerful primary method, crucial for reference standard characterization.

  • For rapid identity verification, FTIR is a highly efficient screening tool.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and consistency of this vital pharmaceutical intermediate and upholding the principles of scientific integrity and regulatory compliance.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • dos Santos, W. C., et al. (2021). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PNAS. Retrieved from [Link]

  • St. John-Campbell, S., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]

  • Deobald, L. A., et al. (2012). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Rayner, G. C., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules. Retrieved from [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinol IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of AOAC International. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Singh, S., et al. (2024). GC-MS analysis, molecular docking, and pharmacokinetic studies on Dalbergia sissoo barks extracts for compounds with anti-diabetic potential. Scientific Reports. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ResearchGate. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Retrieved from [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • Pharma Knowledge Centre. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Mestrelab Resources. (2013). Purity Calculation. Retrieved from [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-2,6-diiodopyridin-3-ol. Retrieved from [Link]

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Validation

Spectroscopic Data Validation for Synthesized 5-Bromo-2,6-diiodopyridin-3-ol: A Comparative Guide

Introduction The synthesis of novel halogenated heterocycles, such as 5-Bromo-2,6-diiodopyridin-3-ol, is a critical endeavor in medicinal chemistry and materials science due to their potential as versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of novel halogenated heterocycles, such as 5-Bromo-2,6-diiodopyridin-3-ol, is a critical endeavor in medicinal chemistry and materials science due to their potential as versatile building blocks. However, the successful synthesis of a target molecule is only confirmed through rigorous structural elucidation. Spectroscopic data validation is the cornerstone of this process, providing an empirical fingerprint of the molecule's identity and purity. This guide presents a comprehensive framework for the validation of synthesized 5-Bromo-2,6-diiodopyridin-3-ol, focusing on a comparative analysis of its expected and experimental spectroscopic data. By grounding our analysis in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we provide a robust methodology for researchers to confidently verify their synthetic outcomes.

The causality behind employing a multi-technique approach lies in the complementary nature of these methods. While NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry provides the molecular weight and elemental composition. Infrared spectroscopy, in turn, identifies the functional groups present in the molecule. The convergence of data from these independent techniques provides a self-validating system, significantly reducing the ambiguity of structural assignment.

Predicted vs. Experimental Data: A Comparative Analysis

A critical step in structure validation is the comparison of experimentally obtained data with theoretically predicted values and data from structurally analogous compounds. Discrepancies between experimental and expected data can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple for 5-Bromo-2,6-diiodopyridin-3-ol, featuring two key signals: one for the hydroxyl proton (-OH) and one for the aromatic proton at the C4 position. The chemical shift of the C4-H is influenced by the cumulative electron-withdrawing effects of the three halogen substituents and the hydroxyl group.

Table 1: Comparison of ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Multiplicity Notes
C4-H7.5 - 8.5User to inputSinglet (s)The significant downfield shift is due to the deshielding effects of the adjacent iodine and bromine atoms.
O-H5.0 - 6.5 (broad)User to inputBroad Singlet (br s)The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature. Exchange with D₂O will cause this signal to disappear.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Due to the presence of heavy iodine atoms, the signals for the carbon atoms directly attached to them (C2 and C6) are expected to be significantly broadened and may be difficult to observe due to quadrupolar relaxation.

Table 2: Comparison of ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Notes
C290 - 100User to inputSignal may be broad or unobserved due to the C-I bond.
C3150 - 160User to inputCarbon attached to the hydroxyl group.
C4125 - 135User to inputThe only carbon bearing a proton.
C595 - 105User to inputCarbon attached to the bromine atom.
C690 - 100User to inputSignal may be broad or unobserved due to the C-I bond.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The isotopic pattern observed in the mass spectrum will be highly characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic).

Table 3: Mass Spectrometry Data

Parameter Predicted Value Experimental Value Notes
Molecular Formula C₅H₂Br I₂NO--
Monoisotopic Mass 424.7307 uUser to inputCalculated for ¹²C₅¹H₂⁷⁹Br¹²⁷I₂¹⁴N¹⁶O.
Isotopic Pattern Characteristic M, M+2 patternUser to inputThe presence of one bromine atom will result in two peaks of nearly equal intensity separated by 2 Da.
Infrared (IR) Spectroscopy

The IR spectrum will help identify the key functional groups, particularly the O-H and C-O bonds of the hydroxyl group and the various carbon-halogen bonds.

Table 4: Infrared Spectroscopy Data

Functional Group Predicted Absorption (cm⁻¹) Experimental Absorption (cm⁻¹) Notes
O-H stretch3200 - 3500 (broad)User to inputThe broadness is due to hydrogen bonding.
C-O stretch1200 - 1300User to inputCharacteristic of a phenol-like C-O bond.
C-I stretch500 - 600User to inputIn the far-IR region.
C-Br stretch600 - 700User to inputIn the far-IR region.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 5-Bromo-2,6-diiodopyridin-3-ol in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times.

  • D₂O Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The O-H signal should disappear or significantly diminish.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Use an electrospray ionization (ESI) source, which is well-suited for polar molecules.

    • Operate the mass spectrometer in positive or negative ion mode to identify the [M+H]⁺ or [M-H]⁻ ion, respectively.

    • Acquire the spectrum in high-resolution mode to allow for the determination of the exact mass to at least four decimal places.

    • Compare the observed mass and isotopic pattern with the theoretical values for the proposed formula C₅H₂Br I₂NO.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, use the attenuated total reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or KBr pellet before running the sample.

    • Perform multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the spectroscopic data validation process, emphasizing the integration of multiple techniques for a conclusive structural assignment.

G cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_validation Validation cluster_reference Reference Data Synth Synthesized Product (5-Bromo-2,6-diiodopyridin-3-ol) NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR Acquire Spectra MS Mass Spectrometry (HRMS) Synth->MS Acquire Spectra IR IR Spectroscopy Synth->IR Acquire Spectra NMR_Data Connectivity & Environment NMR->NMR_Data MS_Data Molecular Formula & Isotopic Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data Validation Structure Confirmation NMR_Data->Validation Convergent Evidence MS_Data->Validation Convergent Evidence IR_Data->Validation Convergent Evidence Predicted Predicted Spectra & Analogous Compounds Predicted->NMR_Data Compare Against Predicted->MS_Data Compare Against Predicted->IR_Data Compare Against

Caption: Workflow for Spectroscopic Validation of a Synthesized Compound.

Conclusion

The structural validation of a newly synthesized compound like 5-Bromo-2,6-diiodopyridin-3-ol is a meticulous process that relies on the synergistic use of multiple spectroscopic techniques. This guide provides a framework for researchers to systematically acquire, analyze, and compare their experimental data against theoretical predictions. By following these protocols and principles of comparative analysis, scientists can achieve a high degree of confidence in their synthetic results, ensuring the integrity and reproducibility of their work. The convergence of evidence from ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy forms a self-validating loop that is essential for the unambiguous confirmation of the target structure.

References

  • Title: Introduction to Spectroscopy Source: Cengage Learning URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: Wiley URL: [Link]

  • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 5-Bromo-2,6-diiodopyridin-3-ol and its Derivatives

This guide provides an in-depth technical framework for researchers, medicinal chemists, and material scientists on the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 5-Bromo-2,6-dii...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for researchers, medicinal chemists, and material scientists on the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 5-Bromo-2,6-diiodopyridin-3-ol. While a published crystal structure for this specific molecule is not yet available in public databases, this document outlines a robust, field-proven methodology to obtain and analyze its structure. Furthermore, it offers a comparative analysis of expected structural motifs against known halogenated heterocyclic compounds, providing a predictive lens through which to understand its solid-state behavior.

The strategic placement of multiple, distinct halogen atoms on a pyridinol scaffold is a compelling design element in modern chemistry. The hydroxyl group offers a classic hydrogen bond donor/acceptor site, while the iodine and bromine atoms introduce the potential for strong, directional halogen bonding.[1] The interplay between these non-covalent interactions governs the supramolecular assembly, which in turn dictates critical physicochemical properties such as solubility, stability, and bioavailability. Halogenated heterocycles, including quinoline and indole derivatives, have demonstrated significant potential as anticancer and antimicrobial agents, making a thorough understanding of their three-dimensional structure paramount for rational drug design.[2][3]

This guide is structured to walk the researcher through the entire process, from chemical synthesis to final structural analysis, emphasizing the causality behind experimental choices to ensure a self-validating and reproducible workflow.

Part 1: Proposed Synthesis and Crystallization Strategy

The successful acquisition of a high-quality crystal structure begins with the synthesis of high-purity material. A plausible synthetic route to 5-Bromo-2,6-diiodopyridin-3-ol is proposed below, adapted from established methodologies for the halogenation of pyridine scaffolds.[4][5]

Experimental Protocol 1: Synthesis of 5-Bromo-2,6-diiodopyridin-3-ol

Rationale: This multi-step synthesis begins with a commercially available pyridin-3-ol. The strategy involves protecting the reactive hydroxyl group, followed by sequential directed halogenation. Iodination is performed first at the more activated 2 and 6 positions, followed by bromination at the 5-position. The final deprotection step yields the target compound. This sequence is designed to control regioselectivity and maximize yield.

Step-by-Step Methodology:

  • Protection of the Hydroxyl Group:

    • Dissolve pyridin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

    • Add a protecting group reagent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents), and an amine base like triethylamine (1.2 equivalents).

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup, extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-((tert-butyldimethylsilyl)oxy)pyridine.

  • Di-iodination at the 2,6-positions:

    • Dissolve the protected pyridine (1 equivalent) in tetrahydrofuran (THF).

    • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Add n-Butyllithium (n-BuLi) (2.2 equivalents) dropwise to deprotonate the 2 and 6 positions.

    • After stirring for 1 hour at -78 °C, add a solution of iodine (I₂) (2.5 equivalents) in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product, dry the organic layer, and purify by column chromatography to isolate 3-((tert-butyldimethylsilyl)oxy)-2,6-diiodopyridine.

  • Bromination at the 5-position:

    • Dissolve the di-iodinated intermediate (1 equivalent) in a solvent like N,N-Dimethylformamide (DMF).

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

    • Perform an aqueous workup, extract the product, and purify by column chromatography to yield 5-bromo-3-((tert-butyldimethylsilyl)oxy)-2,6-diiodopyridine.

  • Deprotection:

    • Dissolve the fully halogenated, protected compound in THF.

    • Add a solution of Tetra-n-butylammonium fluoride (TBAF) (1.2 equivalents) and stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final product, 5-Bromo-2,6-diiodopyridin-3-ol.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Workflow cluster_purification Purification & Crystallization s1 Step 1: Protect Pyridin-3-ol (TBDMSCl) s2 Step 2: Di-iodinate (n-BuLi, I₂) s1->s2 s3 Step 3: Brominate (NBS) s2->s3 s4 Step 4: Deprotect (TBAF) s3->s4 p1 Column Chromatography of Final Product s4->p1 p2 Characterization (NMR, MS) p1->p2 p3 Crystallization Screening p2->p3 p4 Obtain Single Crystals p3->p4

Caption: Synthetic and purification workflow for 5-Bromo-2,6-diiodopyridin-3-ol.

Experimental Protocol 2: Single Crystal Growth

Rationale: Growing diffraction-quality single crystals is often the most challenging step. A screening approach using various solvents and techniques is essential. The choice of solvents is guided by the polarity of the molecule. Given the polar hydroxyl group and the large, polarizable halogen atoms, solvents of intermediate polarity are a logical starting point.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and binary mixtures).

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a volatile solvent (e.g., acetone).

    • Place a drop of this solution on a siliconized glass slide.

    • Invert the slide over a well containing a less volatile solvent in which the compound is less soluble (the precipitant, e.g., hexane).

    • Seal the well. The vapor of the precipitant will slowly diffuse into the drop, reducing the solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (clear, well-defined facets), carefully extract them from the mother liquor using a cryo-loop and immediately flash-cool them in a stream of liquid nitrogen to prevent solvent loss and structural damage.

Part 2: X-ray Diffraction and Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid.[6][7]

Experimental Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)

Rationale: This protocol outlines the standard procedure for collecting and refining crystallographic data. The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's size and elemental composition. For a compound containing heavy atoms like iodine and bromine, a Molybdenum source (Mo Kα) is often preferred to minimize absorption effects.

Step-by-Step Methodology:

  • Crystal Mounting and Screening:

    • Mount the flash-cooled crystal on a goniometer head in the cold stream (typically 100 K) of the diffractometer.

    • Collect a few initial frames to assess the crystal quality (e.g., spot shape, peak width). A good crystal will produce sharp, well-defined diffraction spots.

  • Unit Cell Determination:

    • Perform an automated indexing routine to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection:

    • Based on the determined lattice, devise a data collection strategy (e.g., a series of ω-scans) to measure the intensities of a complete and redundant set of diffraction spots.

  • Data Reduction:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for factors such as polarization, Lorentz factor, and absorption.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the model using full-matrix least-squares methods, adjusting atomic positions, and displacement parameters to minimize the difference between observed and calculated structure factors.[8] The final R1 value should ideally be below 0.05 for a well-resolved structure.

Workflow for Crystallographic Analysis

d1 Mount Crystal & Assess Quality d2 Determine Unit Cell d1->d2 d3 Full Data Collection d2->d3 d4 Data Reduction & Correction d3->d4 d5 Structure Solution (Direct Methods) d4->d5 d6 Model Building & Refinement d5->d6 d7 Final Structure Validation (CIF) d6->d7

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Part 3: Comparative Structural Analysis and Predicted Motifs

Without an experimental structure, we can make educated predictions based on known structures of similar halogenated heterocycles. The interplay between hydrogen bonds from the pyridinol moiety and halogen bonds from the Br and I atoms will be the defining feature of the crystal packing.

Comparison with Known Halogenated Heterocycles

The crystal structures of other halogenated pyridines and pyrazoles provide valuable insights. For example, studies on 4-halogenated-1H-pyrazoles show that chloro and bromo derivatives can be isostructural, forming trimeric hydrogen-bonded motifs, while iodo and fluoro analogs form different catemeric (chain-like) structures.[9] This demonstrates that the identity of the halogen atom profoundly impacts the resulting supramolecular architecture. In cocrystals of pyridones with halogen-bond donors, the N–H···O hydrogen-bonded pyridone dimer is a robust synthon that is often conserved.[1]

CompoundKey Supramolecular Interaction(s)Resulting MotifReference
4-Bromo-1H-pyrazoleN-H···N Hydrogen BondingTrimeric Units[9]
4-Iodo-1H-pyrazoleN-H···N Hydrogen BondingCatemeric Chains[9]
Pyridone/Perfluorocarbon CocrystalsN-H···O Hydrogen Bonds, C-I···O Halogen BondsHydrogen-bonded dimers linked by halogen bonds[1]
3-Iodo-N-phenyl-picolinamideN-H···N Hydrogen Bonds, C-I···π Halogen BondsComplex layered networks[10]
Predicted Interactions for 5-Bromo-2,6-diiodopyridin-3-ol

For the title compound, we can anticipate competition and cooperation between several key interactions:

  • O-H···N Hydrogen Bond: The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of an adjacent pyridine ring, forming classic head-to-tail chains or cyclic motifs.

  • Halogen Bonding (XB): The two iodine atoms are strong halogen bond donors. They can interact with the electron-rich oxygen or nitrogen atoms of neighboring molecules (C-I···O or C-I···N) or potentially with the π-system of the pyridine ring.[11][12] The bromine atom is a weaker XB donor but can still participate in significant interactions.

  • π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

The geometry will be dictated by which of these interactions is energetically dominant. The presence of two strong XB donors (iodine) at the sterically accessible 2 and 6 positions suggests that halogen bonding will play a crucial role in the crystal packing, potentially directing the formation of 2D sheets or 3D networks.

Diagram of Potential Supramolecular Synthons

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Selective Cross-Coupling of 5-Bromo-2,6-diiodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the precise functionalization of complex heterocyclic scaffolds is paramount for the discovery and developme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise functionalization of complex heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals and functional materials. The polyhalogenated pyridinol, 5-Bromo-2,6-diiodopyridin-3-ol, represents a versatile building block, offering three distinct reaction sites for the strategic introduction of molecular diversity. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) under palladium catalysis provides a powerful tool for selective, sequential, and site-specific modifications.

This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with 5-Bromo-2,6-diiodopyridin-3-ol. We will delve into the mechanistic rationale behind catalyst selection and present experimental data to inform your synthetic strategy.

The Strategic Advantage of Selective Functionalization

The inherent difference in bond dissociation energies between C-I and C-Br bonds is the cornerstone of selectivity in palladium-catalyzed cross-coupling reactions. The weaker C-I bond is more susceptible to oxidative addition by a Pd(0) species, allowing for preferential reaction at the 2 and 6 positions of the pyridine ring while leaving the C-Br bond at the 5-position intact for subsequent transformations. This stepwise approach is crucial for the construction of highly substituted and unsymmetrical pyridine derivatives.

Caption: Stepwise functionalization of 5-Bromo-2,6-diiodopyridin-3-ol.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. The choice of palladium catalyst and ligand is critical to ensure high yields and, most importantly, selectivity for the C-I bonds.

Catalyst Comparison for Selective Suzuki-Miyaura Coupling

While specific data for 5-Bromo-2,6-diiodopyridin-3-ol is not abundant in a single comparative study, we can extrapolate from studies on similar polyhalogenated pyridines. The general consensus is that for selective coupling at C-I positions, a catalyst system that is active enough to cleave the C-I bond but not so reactive that it also activates the C-Br bond is ideal.

Catalyst System (Precatalyst + Ligand)Key Characteristics & RationaleExpected Outcome on 5-Bromo-2,6-diiodopyridin-3-ol
Pd(PPh₃)₄ A classic, versatile catalyst. The moderate electron-donating ability of PPh₃ is often sufficient for selective oxidative addition into C-I bonds without significantly affecting C-Br bonds at controlled temperatures.Good to excellent selectivity for mono- or di-arylation at the iodo positions. Lower temperatures will favor mono-substitution.
Pd(OAc)₂ + SPhos SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes high catalytic turnover. The steric bulk can help in achieving selective mono-arylation.High efficiency for selective arylation at the C-I positions. The choice of base and temperature will be crucial to control the degree of substitution.
Pd₂(dba)₃ + XPhos XPhos is another highly active biaryl phosphine ligand known for its ability to couple challenging substrates. Its high activity might require careful temperature control to maintain selectivity.Excellent yields for di-arylation at the iodo positions. Achieving mono-arylation might be challenging due to the high catalyst activity.
PdCl₂(dppf) The dppf ligand provides a balance of steric bulk and electronic properties, often leading to good yields and selectivity.A reliable choice for selective di-arylation at the C-2 and C-6 positions.
Experimental Protocol: Selective Mono-arylation via Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for similar polyhalogenated systems and is designed to favor mono-substitution at one of the C-I positions.

  • Reaction Setup: To a flame-dried Schlenk tube, add 5-Bromo-2,6-diiodopyridin-3-ol (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Purge the tube with an inert gas (e.g., Argon) and heat the reaction mixture to a controlled temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu-C≡C-R' Ar-Pd(II)-C≡C-R'(L2) Ar-Pd(II)-C≡C-R'(L2) Transmetalation->Ar-Pd(II)-C≡C-R'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R' CuI CuI Alkyne Activation Alkyne Activation CuI->Alkyne Activation R'-C≡CH, Base Cu-C≡C-R' Cu-C≡C-R' Alkyne Activation->Cu-C≡C-R' Cu-C≡C-R'->Transmetalation Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative Addition->Ar-Pd(II)-I(L) Amine Coordination Amine Coordination Ar-Pd(II)-I(L)->Amine Coordination R2NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

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